molecular formula C13H9BrN2 B1280724 5-Bromo-1-phenyl-1H-benzoimidazole CAS No. 221636-18-6

5-Bromo-1-phenyl-1H-benzoimidazole

Cat. No.: B1280724
CAS No.: 221636-18-6
M. Wt: 273.13 g/mol
InChI Key: OCVMHOYOAZUGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-phenyl-1H-benzoimidazole is a chemical compound that features a brominated benzimidazole core, a privileged scaffold in medicinal chemistry. The benzimidazole structure is analogous to purine bases found in nature, allowing these compounds to interact readily with biological polymers and enzymes . This makes derivatives like this compound valuable intermediates in the design and synthesis of potential therapeutic agents. Researchers utilize this compound as a key building block for developing molecules with diverse biological activities, including potential anti-cancer properties. Benzimidazole derivatives are known to act through various mechanisms, such as topoisomerase inhibition, DNA intercalation, and kinase inhibition . The bromine atom at the 5-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships. The phenyl substitution at the 1-position is a common modification studied in pharmacological research. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVMHOYOAZUGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475895
Record name 5-Bromo-1-phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221636-18-6
Record name 5-Bromo-1-phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-1-phenyl-1H-benzoimidazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-1-phenyl-1H-benzoimidazole

Introduction

This compound is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole core, an isostere of naturally occurring purines, is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities and its ability to interact with various biological macromolecules.[1][2][3] The presence of a bromine atom at the 5-position and a phenyl group at the 1-position provides a unique scaffold for further chemical modification and exploration in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReference
CAS Number 221636-18-6[4][5]
Molecular Formula C₁₃H₉BrN₂[4][5]
Molecular Weight 273.13 g/mol [4]
pKa (Predicted) 3.61 ± 0.10[4]
Storage Temperature Room Temperature, Sealed in dry conditions[4]
Purity Typically ≥98%[5]

Spectral Data

Table 2.1: Spectral Data for the Isomer 5-Bromo-2-phenyl-1H-benzimidazole

Spectrum TypeData
¹H NMR (600 MHz, DMSO-d₆)δ 13.15 (s, 1H), 8.19-8.17 (m, 2H), 7.80 (s, 1H), 7.59-7.51 (m, 4H), 7.36-7.35 (dd, J₁=9.0 Hz, J₂=8.4 Hz, 1H)
¹³C NMR (150 MHz, DMSO-d₆)δ 152.93, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74
IR (KBr)1617 cm⁻¹ (C=N), 3435 cm⁻¹ (N-H)
HRMS (ESI) Calculated for C₁₃H₁₀BrN₂ [M+H]⁺: 273.0022, Found: 273.0019

(Note: The data presented is for the isomer 5-Bromo-2-phenyl-1H-benzimidazole as a reference.[6] The N-H peak in the IR spectrum would be absent for the N-1 substituted this compound.)

Experimental Protocols: Synthesis

The synthesis of substituted benzimidazoles is a well-established area of organic chemistry. Generally, the core structure is formed by the condensation of an o-phenylenediamine derivative with a carboxylic acid, aldehyde, or their equivalents.[7] For N-substituted benzimidazoles like the title compound, a common strategy involves using a pre-substituted diamine.

General Synthesis of this compound

A plausible and effective method for synthesizing this compound involves the cyclocondensation of 4-bromo-N¹-phenylbenzene-1,2-diamine with a one-carbon synthon, such as formic acid or trimethyl orthoformate.

Methodology:

  • Precursor Preparation: The synthesis begins with the preparation of the key intermediate, 4-bromo-N¹-phenylbenzene-1,2-diamine.

  • Cyclization: The substituted diamine is dissolved in a suitable solvent (e.g., ethanol or N,N-dimethylformamide).

  • Reagent Addition: An excess of the cyclizing agent (e.g., formic acid or trimethyl orthoformate) is added to the solution. If trimethyl orthoformate is used, an acid catalyst like hydrochloric acid is often required to facilitate the reaction.[1]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

SynthesisWorkflow Start 4-Bromo-N¹-phenyl- benzene-1,2-diamine Process Cyclocondensation (Reflux, Acid Catalyst) Start->Process Reactant Reagent Formic Acid or Trimethyl Orthoformate Reagent->Process Reagent Product 5-Bromo-1-phenyl- 1H-benzoimidazole Process->Product Yields

Caption: General synthesis workflow for this compound.

Biological Significance and Applications

The benzimidazole scaffold is a cornerstone in drug development, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties.[2][8][9][10] The biological activity of benzimidazole derivatives is highly influenced by the nature and position of substituents on the heterocyclic ring.[9]

The introduction of a phenyl group at the N-1 position can enhance lipophilicity, potentially improving membrane permeability and cellular uptake. The bromo-substituent at the 5-position serves as a versatile handle for further structural modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for biological screening.[8]

While specific signaling pathways involving this compound are not detailed in the available literature, its structural features make it a prime candidate for investigation in various drug discovery programs. The logical workflow for evaluating such a compound is outlined below.

DrugDiscoveryWorkflow A Synthesis & Purification of this compound B Structural Characterization (NMR, MS, etc.) A->B Quality Control C In Vitro Biological Screening (e.g., Enzyme/Cell-based Assays) B->C Compound Submission D Hit Identification (Active Compound Identified) C->D Data Analysis E Lead Optimization (SAR Studies via Cross-Coupling) D->E Medicinal Chemistry F In Vivo Studies D->F Preclinical Development E->C Iterative Design

Caption: Logical workflow for the biological evaluation of new chemical entities.

Reactivity and Stability

  • Stability: The compound should be stored in a dry, sealed container at room temperature to ensure stability.[4] Information on its chemical stability under various conditions is limited, but as with many halogenated aromatic compounds, prolonged exposure to light and strong bases should be avoided.

  • Reactivity: The bromine atom on the benzene ring is susceptible to nucleophilic substitution under specific conditions but is more likely to participate in metal-catalyzed cross-coupling reactions. The benzimidazole ring itself is generally stable, but the nitrogen atoms can be protonated in acidic conditions. The aromatic rings can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups.

Conclusion

This compound is a valuable building block for medicinal chemistry and materials science. Its well-defined chemical properties and versatile reactivity, particularly at the bromine-substituted position, allow for the systematic development of novel derivatives. The established importance of the benzimidazole scaffold in pharmacology suggests that this compound and its analogues are promising candidates for future research in the development of new therapeutic agents.

References

An In-depth Technical Guide to 5-Bromo-1-phenyl-1H-benzoimidazole (CAS Number: 221636-18-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-phenyl-1H-benzoimidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific research on this exact molecule is limited in publicly available literature, this document extrapolates its likely chemical and biological properties based on the well-established characteristics of the benzimidazole scaffold and its substituted derivatives. This guide covers its physicochemical properties, a detailed, plausible synthesis protocol, and a discussion of its potential biological activities, including anticancer and enzyme inhibitory effects. Experimental workflows and hypothetical signaling pathways are visualized to aid in research and development efforts.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1] The benzimidazole core, being isosteric to purine, allows these compounds to interact with various biological targets.[2] The introduction of a bromine atom and a phenyl group at specific positions on the benzimidazole scaffold, as seen in this compound, can significantly influence its physicochemical properties and biological efficacy. Brominated benzimidazoles, in particular, have demonstrated potential as anticancer agents and enzyme inhibitors.[3][4] This guide aims to provide a detailed technical resource for researchers interested in the synthesis and potential applications of this specific compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 221636-18-6[5]
Molecular Formula C₁₃H₉BrN₂[5]
Molecular Weight 273.13 g/mol [5]
Purity ≥98% (typical)[5]
Storage Room temperature, sealed in a dry environment.[5]

Synthesis and Experimental Protocols

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Phenylation (Buchwald-Hartwig Amination) cluster_2 Step 3: Cyclization (Phillips Condensation) A o-Phenylenediamine B 4-Bromo-o-phenylenediamine A->B Br₂ / Acetic Anhydride, Acetic Acid C 4-Bromo-N¹-phenylbenzene-1,2-diamine B->C Phenyl Halide, Pd Catalyst, Ligand, Base D This compound C->D Formic Acid, Reflux

A plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-Bromo-o-phenylenediamine (Precursor)

This protocol is adapted from established methods for the bromination of o-phenylenediamine.[6][7][8]

Materials:

  • o-Phenylenediamine

  • Acetic Anhydride

  • Acetic Acid

  • Bromine

  • Sodium Hydrogensulfite

  • Ice

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in a mixture of acetic acid and acetic anhydride, and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in acetic acid to the cooled mixture with stirring.

  • After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., 50-55°C) for approximately 40 minutes.[7]

  • Pour the reaction mixture into a beaker containing ice water and a small amount of sodium hydrogensulfite to quench the excess bromine.

  • The product, 4-bromo-o-phenyl diacetyl amide, will precipitate. Collect the solid by filtration.

  • Hydrolyze the diacetyl amide by heating it with an aqueous solution of sodium hydroxide in methanol.[6]

  • After hydrolysis is complete, cool the mixture and collect the precipitated 4-bromo-o-phenylenediamine by filtration. Wash with cold water and dry.

Experimental Protocol: Synthesis of 4-Bromo-N¹-phenylbenzene-1,2-diamine (Intermediate)

This step can be achieved via a Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[9]

Materials:

  • 4-Bromo-o-phenylenediamine

  • A suitable phenyl halide (e.g., bromobenzene or iodobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-o-phenylenediamine, the phenyl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture through several cycles of vacuum and backfilling with the inert gas.

  • Heat the mixture to the appropriate temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-N¹-phenylbenzene-1,2-diamine.

Experimental Protocol: Synthesis of this compound (Final Product)

This final step involves the cyclization of the N-phenylated diamine using formic acid, a common method for forming the benzimidazole ring.[10]

Materials:

  • 4-Bromo-N¹-phenylbenzene-1,2-diamine

  • Formic Acid (85-90%)

  • 10% Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask, add 4-bromo-N¹-phenylbenzene-1,2-diamine and formic acid.

  • Heat the mixture under reflux for approximately 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add 10% sodium hydroxide solution with stirring until the mixture is alkaline to litmus paper, which will cause the product to precipitate.

  • Collect the solid product by filtration under suction.

  • Wash the product with cold water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is not available in the reviewed literature, the extensive research on related benzimidazole derivatives allows for the formulation of a hypothetical biological profile.

Anticancer Activity

Benzimidazole derivatives are widely investigated for their anticancer properties.[4] The presence of a bromine atom can enhance the lipophilicity and, in some cases, the cytotoxic activity of the molecule.[3] Studies on other brominated benzimidazoles have shown significant growth inhibitory effects against various cancer cell lines.[4] For instance, certain 5-bromo-terbenzimidazoles have been identified as potent topoisomerase I poisons, an important target in cancer therapy.[3]

Table of Anticancer Activity for Related Brominated Benzimidazole Derivatives:

Compound StructureCancer Cell LineIC₅₀ (µM)Reference
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-oneCCRF-CEM (Leukemia)12.43[11]
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-oneMCF-7 (Breast Cancer)17.09[11]
1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-oneMDA-MB-231 (Breast Cancer)21.20[11]
Enzyme Inhibition

The benzimidazole scaffold is a common feature in many enzyme inhibitors.[12] It is plausible that this compound could exhibit inhibitory activity against various kinases, which are often dysregulated in cancer and other diseases. For example, some tetrabromobenzimidazole derivatives are known inhibitors of protein kinase CK2 and PIM-1 kinase.[11]

Hypothetical Signaling Pathway Involvement

Based on the known mechanisms of other anticancer benzimidazole derivatives, this compound could potentially exert its effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. For example, some phenyl-substituted benzimidazoles have been shown to disrupt microtubule dynamics and activate the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis in cancer cells.[13][14]

G compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibition jnk JNK Pathway compound->jnk Activation cell_cycle G2/M Arrest tubulin->cell_cycle apoptosis Apoptosis jnk->apoptosis cell_cycle->apoptosis

A hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery. This technical guide provides a plausible synthetic route and outlines its likely biological activities based on the extensive literature on related compounds. The proposed anticancer and enzyme inhibitory properties, potentially mediated through pathways such as tubulin polymerization and JNK signaling, warrant experimental validation. The information presented herein serves as a valuable resource for researchers to design and execute further studies on this promising molecule.

References

5-Bromo-1-phenyl-1H-benzoimidazole molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1-phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of this compound. Benzimidazole derivatives are a critical class of heterocyclic compounds widely recognized as "privileged scaffolds" in medicinal chemistry due to their diverse pharmacological activities. This document details the physicochemical properties, spectroscopic data, and a representative synthetic protocol for this compound, serving as a vital resource for researchers engaged in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a phenyl-substituted imidazole ring, with a bromine atom attached to the benzene moiety. The substitution pattern is crucial for its chemical reactivity and biological interactions.

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyDataReference
Molecular Formula C₁₃H₉BrN₂[1]
Molecular Weight 273.13 g/mol [1]
CAS Number 221636-18-6[1]
Canonical SMILES C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br[1]
InChI InChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H[1]
InChIKey OCVMHOYOAZUGSK-UHFFFAOYSA-N[1]
Predicted pKa 3.61 ± 0.10[1]
Storage Conditions Room Temperature, Sealed in Dry Conditions[1]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, the spectrum is expected to show:

  • Aromatic C-H Stretching: Peaks typically appear above 3000 cm⁻¹.

  • C=N Stretching: A characteristic absorption for the imidazole ring is expected around 1615-1630 cm⁻¹. The related compound, 5-bromo-2-phenyl-1H-benzimidazole, shows this peak at 1617 cm⁻¹.[2]

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene and imidazole rings.

  • Absence of N-H Stretch: Critically, unlike its 1H-benzimidazole precursor, this N-substituted compound will lack the broad N-H stretching band typically seen around 3400 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the hydrogen environments. The expected signals would include multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the phenyl ring and the substituted benzene ring of the benzimidazole core. The absence of a highly deshielded N-H proton signal (often seen >12 ppm in unsubstituted benzimidazoles) is a key indicator of successful N-phenylation.[2]

  • ¹³C NMR: The carbon NMR spectrum should display 13 distinct signals for each unique carbon atom, unless symmetry results in overlapping peaks. The aromatic and heterocyclic carbons are expected to resonate in the δ 110-155 ppm range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion Peak: The calculated molecular weight is 273.13 Da.[1] High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 274.0022. The related isomer, 5-bromo-2-phenyl-1H-benzimidazole, has a calculated [M+H]⁺ of 273.0022, with an experimental value found at 273.0019.[2]

  • Isotopic Pattern: A defining feature in the mass spectrum will be the isotopic pattern of bromine. Due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the spectrum will exhibit two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive signature for a monobrominated compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be effectively achieved via a two-step process: first, the formation of the 5-bromobenzimidazole core, followed by N-arylation.

Step 1: Synthesis of 5-Bromo-1H-benzimidazole Intermediate

This step involves the condensation of a substituted o-phenylenediamine with a one-carbon synthon.

  • Reactants:

    • 4-Bromo-1,2-benzenediamine (1.0 eq)

    • Trimethyl orthoformate (excess, as reagent and solvent)

    • Concentrated Hydrochloric Acid (catalytic amount)

  • Procedure:

    • To a solution of 4-bromo-1,2-benzenediamine in N,N-dimethylformamide (DMF), add trimethyl orthoformate.

    • Concentrate the mixture, then add a catalytic amount of concentrated hydrochloric acid.

    • Stir the reaction mixture at room temperature for approximately 1 hour, monitoring completion by Thin-Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with deionized water and neutralize to pH 7 using a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole.[3]

Step 2: N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, suitable for coupling the benzimidazole intermediate with an aryl halide.[4][5]

  • Reactants & Reagents:

    • 5-Bromo-1H-benzimidazole (1.0 eq)

    • Iodobenzene or Bromobenzene (1.2 eq)

    • Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (e.g., 1-2 mol%)

    • Phosphine Ligand: Xantphos (e.g., 2-4 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (2.0 eq)

    • Solvent: Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere (e.g., Argon), add the palladium catalyst and the phosphine ligand to a dry reaction vessel (e.g., a Schlenk tube).

    • Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst complex.

    • Add 5-bromo-1H-benzimidazole, the aryl halide, and the base to the reaction vessel.

    • Seal the vessel and heat the mixture with stirring (e.g., 100-110 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[1]

Visualization of Synthetic & Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis Pathway cluster_characterization Structural Characterization A 4-Bromo-1,2-benzenediamine C Step 1: Condensation (Acid Catalyst) A->C B Trimethyl Orthoformate B->C D 5-Bromo-1H-benzimidazole (Intermediate) C->D Purification F Step 2: N-Arylation (Pd-Catalyzed Cross-Coupling) D->F E Iodobenzene E->F G This compound (Final Product) F->G Purification H IR Spectroscopy (Functional Groups) G->H I Mass Spectrometry (Molecular Weight & Isotope Pattern) G->I J NMR Spectroscopy (¹H & ¹³C Connectivity) G->J K Structure Confirmed H->K I->K J->K

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Bromo-1-phenyl-1H-benzoimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details established methodologies, provides explicit experimental protocols, and presents quantitative data to assist researchers in the effective synthesis of this target molecule.

Introduction

Benzimidazoles are a privileged structural motif in drug discovery, renowned for their diverse pharmacological activities. The title compound, this compound, incorporates a bromine atom, which can serve as a handle for further functionalization via cross-coupling reactions, and a phenyl group at the N1 position, which can influence the molecule's steric and electronic properties and its interaction with biological targets. The synthesis of this specific derivative can be strategically approached through two principal pathways: the N-arylation of a pre-formed benzimidazole core or the cyclization of a pre-arylated diamine precursor. This guide will explore both methodologies.

Core Synthesis Pathways

Two primary retrosynthetic strategies are commonly considered for the synthesis of this compound.

Pathway 1: Involves the initial formation of the 5-bromobenzimidazole ring system, followed by a subsequent N-arylation reaction to introduce the phenyl group. This is often achieved via copper-catalyzed Ullmann-type or Chan-Lam couplings.

Pathway 2: A convergent approach where a pre-synthesized N-phenylated diamine, 4-bromo-N-phenylbenzene-1,2-diamine, undergoes a condensation and cyclization reaction with a one-carbon source, such as formic acid or trimethyl orthoformate, to form the final product directly.

G cluster_0 Synthesis Pathways for this compound cluster_1 Pathway 1: N-Arylation cluster_2 Pathway 2: Diamine Cyclization product This compound p1_start1 4-Bromo-1,2-benzenediamine p1_mid 5-Bromo-1H-benzimidazole p1_start1->p1_mid Cyclization p1_mid->product N-Arylation (Cu-catalyzed) p1_start2 Phenylating Agent (e.g., Phenylboronic Acid) p1_start2->product N-Arylation (Cu-catalyzed) p2_start1 4-Bromo-N-phenyl- benzene-1,2-diamine p2_start1->product Condensation & Cyclization p2_start2 C1 Source (e.g., Formic Acid) p2_start2->product Condensation & Cyclization

Caption: Primary retrosynthetic strategies for this compound.

Data Presentation: Comparison of Synthesis Pathways

The following tables summarize quantitative data and reaction conditions for the key steps in the synthesis of this compound, based on established protocols for analogous compounds.

Table 1: Synthesis of 5-Bromo-1H-benzimidazole (Precursor for Pathway 1)

Starting MaterialReagentSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1,2-benzenediamineTrimethyl orthoformateDMFConc. HClRoom Temp.1~100--INVALID-LINK--
4-Bromo-1,2-benzenediamineFormic AcidNoneNone1002High--INVALID-LINK-- (adapted)

Table 2: N-Arylation of Benzimidazoles (Pathway 1)

Note: Data is derived from copper-catalyzed N-arylation of similar benzimidazole substrates due to a lack of direct literature for the title compound.

SubstrateArylating AgentCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BenzimidazoleIodobenzeneCu₂O (2.5 mol%)L1c (7.5 mol%)Cs₂CO₃Butyronitrile1101694--INVALID-LINK--
BenzimidazoleBromobenzeneCu₂O (10 mol%)L1c (20 mol%)Cs₂CO₃DMSO / PEG1102493--INVALID-LINK--
5-Bromo-2-aminobenzimidazolePhenylboronic acidCu(OAc)₂NoneTMEDAMeOH/H₂ORoom Temp.285--INVALID-LINK--

L1c = 4,7-Dimethoxy-1,10-phenanthroline; PEG = Poly(ethylene glycol); TMEDA = Tetramethylethylenediamine

Table 3: Cyclization of N-Aryl-o-phenylenediamine (Pathway 2)

Note: This data is representative of general benzimidazole synthesis from o-phenylenediamines.

Starting MaterialReagentCatalystSolventTemp. (°C)Time (h)YieldReference
4-Bromo-N1-ethylbenzene-1,2-diamineAldehydeOxidizing AgentEthanolReflux4-12Good--INVALID-LINK-- (adapted)

Experimental Protocols

Pathway 1: N-Arylation of 5-Bromo-1H-benzimidazole

This pathway is a two-step process starting from 4-bromo-1,2-benzenediamine.

G cluster_workflow Experimental Workflow: Pathway 1 A Step 1: Synthesis of Precursor Dissolve 4-bromo-1,2-benzenediamine in formic acid. B Reflux Reaction Heat mixture at 100°C for 2 hours. A->B C Work-up & Isolation Cool, neutralize with 10% NaOH. Filter and wash the crude product. B->C D Purification (Precursor) Recrystallize from boiling water to yield pure 5-bromo-1H-benzimidazole. C->D E Step 2: N-Arylation Reaction Setup Combine 5-bromo-1H-benzimidazole, arylating agent, Cu catalyst, ligand, and base in solvent under inert gas. D->E F Heating Heat reaction mixture at specified temperature (e.g., 110°C) for 16-24h. E->F G Work-up & Extraction Cool, dilute with organic solvent, filter catalyst. Wash with water and brine. F->G H Purification (Final Product) Concentrate organic layer and purify crude product via column chromatography. G->H

Caption: A typical experimental workflow for the two-step N-arylation pathway.

Step 1: Synthesis of 5-Bromo-1H-benzimidazole (Precursor)

This protocol is adapted from the well-established Phillips condensation method.

Materials:

  • 4-Bromo-1,2-benzenediamine

  • Formic acid (~90%)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

  • In a 100 mL round-bottom flask, place 4-bromo-1,2-benzenediamine (e.g., 1.87 g, 10 mmol).

  • Add formic acid (e.g., 5 mL) to the flask.

  • Attach a reflux condenser and heat the mixture in a water bath at 100°C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully add 10% NaOH solution to the cooled mixture with stirring until it is just alkaline (check with litmus paper). The product will precipitate.

  • Collect the crude product by vacuum filtration and wash it thoroughly with ice-cold water.

  • For purification, the crude solid can be recrystallized from boiling water to yield pure 5-bromo-1H-benzimidazole.

Step 2: Copper-Catalyzed N-Arylation (Ullmann-type Coupling)

This protocol is based on conditions reported for the N-arylation of benzimidazoles with aryl halides.[1]

Materials:

  • 5-Bromo-1H-benzimidazole (1.0 equiv)

  • Iodobenzene (1.0 equiv) or Bromobenzene (1.0 equiv)

  • Copper(I) oxide (Cu₂O) (2.5-10 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (ligand) (7.5-20 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous solvent (e.g., Butyronitrile or DMSO)

  • Poly(ethylene glycol) (PEG) (optional, can accelerate reaction with aryl bromides)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube, add 5-bromo-1H-benzimidazole (e.g., 197 mg, 1.0 mmol), Cs₂CO₃ (e.g., 456 mg, 1.4 mmol), Cu₂O (e.g., 3.6 mg, 0.025 mmol), and 4,7-dimethoxy-1,10-phenanthroline (e.g., 18 mg, 0.075 mmol).

  • Seal the tube, and evacuate and backfill with inert gas (repeat three times).

  • Add the aryl halide (e.g., iodobenzene, 204 mg, 1.0 mmol) and anhydrous solvent (e.g., butyronitrile, 0.5 mL) via syringe.

  • Heat the reaction mixture with vigorous stirring in a preheated oil bath at 110°C.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.

  • Once complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain this compound.

Pathway 2: Direct Cyclization of 4-Bromo-N-phenylbenzene-1,2-diamine

This pathway offers a more convergent route to the final product.

G cluster_0 Direct Cyclization Pathway Reactant1 4-Bromo-N-phenyl- benzene-1,2-diamine Process Condensation & Cyclization (Reflux) Reactant1->Process Reactant2 Formic Acid Reactant2->Process Product 5-Bromo-1-phenyl- 1H-benzoimidazole Process->Product

Caption: Logical relationship for the direct one-pot cyclization synthesis.

Experimental Protocol (Representative):

This protocol is adapted from general procedures for the synthesis of N1-substituted benzimidazoles from their corresponding N-substituted o-phenylenediamines.[2]

Materials:

  • 4-Bromo-N-phenylbenzene-1,2-diamine (1.0 equiv)

  • Formic acid

  • 10% Sodium hydroxide solution

  • Standard laboratory glassware

Procedure:

  • Place 4-bromo-N-phenylbenzene-1,2-diamine in a round-bottom flask.

  • Add an excess of formic acid to act as both the C1 source and the solvent.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting diamine is consumed.

  • After cooling, carefully pour the reaction mixture onto ice and neutralize with 10% NaOH solution to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved via multiple routes. The N-arylation of 5-bromo-1H-benzimidazole (Pathway 1) is a robust and well-documented approach in the literature for analogous structures, offering flexibility in the choice of copper or palladium-based catalytic systems. The direct cyclization of 4-bromo-N-phenylbenzene-1,2-diamine (Pathway 2) provides a more convergent and potentially more atom-economical alternative, though it is contingent on the availability of the substituted diamine precursor. The selection of the optimal pathway will depend on factors such as starting material availability, desired scale, and the specific capabilities of the research laboratory. The protocols and data provided in this guide offer a solid foundation for the successful synthesis of this valuable benzimidazole derivative.

References

Spectral Data for 5-Bromo-1-phenyl-1H-benzoimidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectral characteristics of 5-Bromo-1-phenyl-1H-benzoimidazole, a key heterocyclic compound, is presented for researchers, scientists, and professionals in drug development. This guide provides available spectral data, experimental methodologies, and a logical framework for its characterization.

Initial comprehensive searches for detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound (CAS No. 221636-18-6) did not yield a complete, publicly available dataset. The information is not readily found in common chemical databases or scientific literature.

However, extensive data is available for the closely related isomer, 5-Bromo-2-phenyl-1H-benzimidazole (CAS No. 2622-63-1). Due to the structural similarity and the availability of a full spectral dataset, this document will focus on the characterization of 5-Bromo-2-phenyl-1H-benzimidazole as a representative example of a bromo-phenyl-benzoimidazole. This information provides a valuable reference point for researchers working with related compounds.

Spectral Data Summary for 5-Bromo-2-phenyl-1H-benzimidazole

The following tables summarize the key spectral data for 5-Bromo-2-phenyl-1H-benzimidazole.

Table 1: ¹H NMR Spectral Data of 5-Bromo-2-phenyl-1H-benzimidazole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.15s1HN-H
8.19-8.17m2HPhenyl H
7.80s1HBenzimidazole H-4
7.59-7.51m4HPhenyl H & Benzimidazole H-6, H-7
7.36-7.35dd1HBenzimidazole H-6

Solvent: DMSO-d6, Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectral Data of 5-Bromo-2-phenyl-1H-benzimidazole

Chemical Shift (δ) ppmAssignment
152.93C=N
130.71Phenyl C
130.11Phenyl C
129.49Phenyl C
127.08Benzimidazole C
125.45Benzimidazole C
114.74Benzimidazole C-Br

Solvent: DMSO-d6, Frequency: 150 MHz[1]

Table 3: IR Spectral Data of 5-Bromo-2-phenyl-1H-benzimidazole

Wavenumber (cm⁻¹)Assignment
3435N-H stretch
1617C=N stretch

Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data of 5-Bromo-2-phenyl-1H-benzimidazole

m/zAssignment
273.0022[M+H]⁺ (Calculated for C₁₃H₁₀BrN₂)
273.0019[M+H]⁺ (Found)

Technique: High-Resolution Mass Spectrometry (HRMS-ESI)[1]

Experimental Protocols

The following sections detail the general methodologies for the synthesis and spectral analysis of substituted benzimidazoles, based on established procedures.

Synthesis of 5-Bromo-2-phenyl-1H-benzimidazole

A common method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. For 5-Bromo-2-phenyl-1H-benzimidazole, this would typically involve the reaction of 4-bromo-1,2-phenylenediamine with benzoic acid or benzaldehyde.

General Procedure:

  • A mixture of 4-bromo-1,2-phenylenediamine and a slight molar excess of benzaldehyde is prepared in a suitable solvent, such as ethanol or dimethylformamide.

  • A catalytic amount of an acid, such as hydrochloric acid or a Lewis acid, may be added to facilitate the reaction.

  • The reaction mixture is heated under reflux for several hours and the progress is monitored by thin-layer chromatography.

  • Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Spectroscopic Analysis

The following are standard protocols for acquiring the spectral data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectra are generally acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and confirm the elemental composition.

Logical Framework for Spectral Analysis

The following diagram illustrates the logical workflow for the characterization of a substituted benzimidazole, such as 5-Bromo-2-phenyl-1H-benzimidazole, using various spectroscopic techniques.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 5-Bromo-2-phenyl-1H-benzimidazole Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MassSpec Mass Spectrometry (HRMS) Purification->MassSpec NMR_Data Functional Groups & Proton/Carbon Environment NMR->NMR_Data IR_Data Identification of Functional Groups (N-H, C=N) IR->IR_Data MassSpec_Data Molecular Formula & Isotopic Pattern (Br) MassSpec->MassSpec_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MassSpec_Data->Structure

Workflow for the synthesis and spectral characterization of substituted benzimidazoles.

References

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-phenyl-1H-benzoimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for its application in these fields, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and its structural analogs. Due to a lack of specific quantitative data in publicly available literature, this guide also furnishes detailed experimental protocols for determining its solubility profile and discusses potential biological signaling pathways based on the activities of related benzimidazole derivatives.

Introduction to this compound

This compound belongs to the benzimidazole class of compounds, which are characterized by a fusion of benzene and imidazole rings. The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The addition of a bromo group at the 5-position and a phenyl group at the 1-position of the benzimidazole core significantly influences its physicochemical properties, including its solubility. The molecular structure of this compound is presented in Figure 1.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₉BrN₂[1][2]
Molecular Weight 273.13 g/mol [1][2]
Predicted pKa 3.61 ± 0.10[1]
Storage Sealed in dry, Room Temperature[1]

Predicted and Observed Solubility Profile

Benzimidazoles, in general, exhibit limited aqueous solubility. The introduction of non-polar substituents, such as the phenyl group in this compound, tends to further decrease water solubility while increasing solubility in non-polar organic solvents. Conversely, the presence of polar groups can enhance solubility in polar solvents. Research on other phenyl-substituted benzimidazoles has indicated that these compounds can be soluble in polar organic solvents like methanol and ethanol. Some N,N'-dicarbazolyl-4,4'-biphenyl derivatives containing a 1-phenyl-1H-benzo[d]imidazol-2-yl moiety have been reported to be highly soluble in solvents such as tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), and toluene.[3]

For closely related compounds, 2-phenylbenzimidazole is described as slightly soluble in water, DMSO, and methanol.[4] Another related compound, 5-Bromo-1H-benzimidazole, is noted to be soluble in methanol.[5]

Based on these observations, it is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents, particularly polar aprotic and some non-polar aromatic solvents.

Table for Experimental Data:

The following table is provided for researchers to populate with experimentally determined solubility data.

SolventTemperature (°C)pH (for aqueous solutions)Solubility (g/L)Solubility (mol/L)
Water
Methanol
Ethanol
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetonitrile
Tetrahydrofuran (THF)
Dichloromethane (CH₂Cl₂)
Toluene

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following established experimental protocols are recommended.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The sealed vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the excess solid to settle. The supernatant is then carefully separated from the undissolved solid by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calibration: A calibration curve is constructed using standard solutions of the compound of known concentrations in the same solvent to ensure accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge/Filter to remove excess solid C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Calculate solubility E->F

Figure 2. Experimental workflow for the shake-flask solubility determination method.

Potential Biological Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of benzimidazole derivatives has been shown to modulate various signaling pathways. These findings suggest potential areas of investigation for the title compound.

Modulation of Protease-Activated Receptor 1 (PAR(1)) Signaling

Certain 1,2-disubstituted benzimidazole derivatives have been identified as modulators of PAR(1) signaling.[6] These compounds can act as allosteric agonists or antagonists, selectively inhibiting the Gq pathway while not affecting other signaling branches.[6] This suggests that this compound could potentially interact with G-protein coupled receptors and modulate their downstream signaling cascades.

Figure 3. Potential modulation of the PAR(1)-Gq signaling pathway by benzimidazole derivatives.
Inhibition of Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling

Benzimidazole diamide compounds have been identified as selective inhibitors of the NOD2 signaling pathway.[7] NOD2 is an intracellular receptor that recognizes bacterial muramyl dipeptide (MDP) and initiates a pro-inflammatory response.[7] The identified inhibitors were shown to block the MDP-stimulated, NOD2-mediated interleukin-8 (IL-8) response without directly inhibiting the downstream RIP2 kinase.[7] This highlights the potential for benzimidazole derivatives, possibly including this compound, to act as anti-inflammatory agents by targeting pattern recognition receptor signaling.

Figure 4. Potential inhibition of the NOD2 signaling pathway by benzimidazole derivatives.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined, this guide provides a framework for its systematic evaluation. Based on the properties of related compounds, it is predicted to have low aqueous solubility and higher solubility in various organic solvents. The provided experimental protocols offer a robust methodology for researchers to generate precise solubility data, which is essential for the advancement of its applications in drug discovery and materials science. Furthermore, the exploration of related benzimidazole derivatives' biological activities suggests that this compound may modulate key signaling pathways, warranting further investigation into its pharmacological potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of Substituted Benzimidazoles: A Focus on Bromo- and Phenyl-Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth mechanistic studies specifically for 5-Bromo-1-phenyl-1H-benzoimidazole are not extensively available in publicly accessible scientific literature. This guide, therefore, focuses on the well-documented mechanisms of action for the broader, structurally related class of bromo- and N-phenyl-substituted benzimidazole derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

The benzimidazole scaffold, a bicyclic molecule composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The compound of interest, this compound, incorporates three key structural motifs: the benzimidazole core, a bromine substituent at the 5-position, and a phenyl group at the N-1 position. While this specific molecule remains under-investigated, the analysis of its constituent parts within the broader class of benzimidazole derivatives provides significant insight into its potential mechanisms of action.

This technical guide synthesizes available data on bromo- and phenyl-substituted benzimidazoles to elucidate their core mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of 1-Phenyl-1H-benzoimidazole Derivatives

The foundational method for synthesizing N-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[1][3] The introduction of the N-1 phenyl group can be achieved by starting with N-phenyl-o-phenylenediamine or through subsequent N-arylation reactions.

The synthesis of 2-substituted-1-phenyl-1H-benzimidazoles typically follows a cyclocondensation reaction.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis R1 o-Phenylenediamine Derivative (e.g., N-phenyl-o-phenylenediamine) MIX Mix Reactants, Catalyst, and Solvent R1->MIX R2 Aldehyde or Carboxylic Acid (e.g., Benzaldehyde) R2->MIX CAT Catalyst (e.g., NH4Cl, p-TsOH) CAT->MIX SOL Solvent (e.g., Ethanol, CHCl3) SOL->MIX COND Reflux or Stir (e.g., 4-8 hours) MIX->COND MON Monitor Reaction (via TLC) COND->MON EVAP Solvent Evaporation MON->EVAP EXT Extraction with Organic Solvent EVAP->EXT PUR Purification (Recrystallization or Chromatography) EXT->PUR CHAR Characterization (NMR, IR, Mass Spec) PUR->CHAR

Caption: General experimental workflow for benzimidazole synthesis.

This protocol is a representative example of the synthesis of a 2-substituted benzimidazole and can be adapted for N-phenyl derivatives by using the appropriate substituted diamine.

  • Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in chloroform (5 ml), add benzaldehyde (1.0 mmol) and ammonium chloride (NH4Cl) (4.0 mmol).[4]

  • Reaction Conditions: Stir the mixture at room temperature for approximately four hours.[4]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (70:30) mixture as the eluent.[4]

  • Work-up: Upon completion, remove the solvent under reduced pressure. Extract the residue with ethyl acetate (20 ml).[4]

  • Purification: Wash the organic layer with water (10 ml). Separate the layers and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent and recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-phenyl-1H-benzimidazole.[4][5]

Core Mechanisms of Action

Substituted benzimidazoles exert their biological effects by targeting a range of cellular processes. The most widely studied activities are anticancer and antimicrobial.

The anticancer effects of benzimidazole derivatives are often multi-faceted, involving the inhibition of key enzymes in cell signaling and division.

3.1.1 Inhibition of Receptor Tyrosine Kinases (RTKs)

Many benzimidazole derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[6]

G cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition L Ligand (e.g., EGF) R EGFR L->R Binds P Phosphorylation R->P Activates S Downstream Signaling (Ras/MAPK, PI3K/Akt) P->S O Tumor Growth & Angiogenesis S->O BZ Benzimidazole Derivative BZ->R Binds to ATP pocket ATP ATP ATP->R Blocked

Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

3.1.2 Disruption of Microtubule Polymerization

A well-established mechanism for benzimidazole-based drugs is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

G cluster_process Microtubule Dynamics cluster_inhibition Mechanism of Disruption MONO α/β-Tubulin Dimer POLY Inhibited MONO->POLY MT Microtubule POLY->MT SPINDLE Mitotic Spindle MT->SPINDLE MITOSIS Cell Division SPINDLE->MITOSIS BZ Benzimidazole Derivative BZ->MONO Binds to β-tubulin

Caption: Disruption of microtubule polymerization by benzimidazole derivatives.

The antimicrobial action of benzimidazoles is attributed to their ability to interfere with essential microbial processes. In fungi and helminths, the primary mechanism is the inhibition of microtubule synthesis, similar to their anticancer effect.[8] In bacteria, the mechanism is less defined but is thought to involve the inhibition of nucleic acid and protein synthesis. The presence of halogen atoms, such as bromine, on the benzimidazole ring has been shown to enhance antibacterial activity.[9]

Quantitative Biological Data

The biological activity of substituted benzimidazoles is highly dependent on the nature and position of their substituents. The following table summarizes quantitative data for representative bromo- and/or phenyl-substituted benzimidazole derivatives from various studies.

Compound Class/DerivativeTarget Organism/Cell LineActivity TypeValueReference
Benzimidazole-Triazole Hybrid (5a)HCT-116 (Colon Cancer)IC₅₀3.87 µM[6]
Benzimidazole-Triazole Hybrid (5a)MCF-7 (Breast Cancer)IC₅₀5.21 µM[6]
2-Phenyl Benzimidazole Derivative (46)A549 (Lung Cancer)IC₅₀4.47 µg/mL[7]
N-(2-Bromo-phenyl)-2-hydroxy-benzamide DerivativesGram-positive bacteriaMIC2.5–5.0 mg/mL[10]
4-Bromo-N-(...)-aniline Derivative (19)M. tuberculosis H37RvMIC52 µM[11]
Imidazole-based N-phenylbenzamide (4f)A549 (Lung Cancer)IC₅₀7.5 µM[12]
Imidazole-based N-phenylbenzamide (4f)HeLa (Cervical Cancer)IC₅₀9.3 µM[12]
2-(Aryl)-1H-benzimidazoles (3d, 3g, 3h)P. aeruginosaMIC25 µg/mL[8]

Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzimidazole compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The benzimidazole scaffold, particularly when substituted with phenyl and bromo groups, represents a highly versatile and potent class of compounds with significant therapeutic potential. The core mechanisms of action for these derivatives primarily involve the inhibition of critical cellular machinery, such as receptor tyrosine kinases and tubulin, leading to potent anticancer effects. Furthermore, their ability to disrupt microbial processes underscores their utility as antimicrobial agents.

While this guide provides a robust framework based on structurally related compounds, the specific mechanism of action for this compound remains to be elucidated. Future research should focus on targeted studies of this compound, including enzyme inhibition assays, cell-based functional assays, and structural biology studies, to determine its precise molecular targets and therapeutic potential. Such investigations are crucial for advancing this promising molecule through the drug development pipeline.

References

An In-depth Technical Guide on the Crystal Structure of Benzimidazole Derivatives: A Case Study of Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystallographic structure of a representative brominated phenyl-benzimidazole derivative. While the specific crystal structure for 5-Bromo-1-phenyl-1H-benzoimidazole is not publicly available in crystallographic databases, this guide presents a comprehensive analysis of the closely related compound, Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. The structural information and experimental protocols detailed herein offer valuable insights for researchers engaged in the study and development of benzimidazole-based compounds.

Introduction to Benzimidazole Scaffolds

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] The benzimidazole nucleus, an bicyclic aromatic system, is a versatile scaffold that can be readily functionalized to interact with various biological targets. Brominated benzimidazoles, in particular, are of interest due to the role of the halogen in modulating the electronic and lipophilic properties of the molecule, which can influence its biological activity.[2]

Crystallographic Data of a Representative Phenyl-Benzimidazole

The following section details the crystallographic data for Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate, a compound structurally similar to this compound. The data was obtained from a single-crystal X-ray diffraction study.[3]

Table 1: Crystal Data and Structure Refinement Details [3]

ParameterValue
Empirical FormulaC₂₂H₁₇BrN₂O₂
Formula Weight421.29 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a7.9531(2) Å
b10.3801(3) Å
c11.9793(4) Å
α106.135(1)°
β101.135(1)°
γ91.531(1)°
Volume915.39(5) ų
Z2
Density (calculated)1.528 Mg/m³
Absorption Coefficient2.270 mm⁻¹
F(000)428
Refinement Details
Final R indices [I>2sigma(I)]R1 = 0.0270, wR2 = 0.0711
R indices (all data)R1 = 0.0287, wR2 = 0.0725
Goodness-of-fit on F²1.063

In the crystal structure of Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate, the benzimidazole ring system is nearly planar.[3] The dihedral angle between the phenyl ring and the benzimidazole ring system is 27.79 (6)°, while the angle between the bromo-substituted benzene ring and the benzimidazole core is 64.43 (6)°.[3] Molecules in the crystal are linked by weak C—H···O hydrogen bonds, forming one-dimensional chains.[3]

Experimental Protocols

The synthesis and crystallization of benzimidazole derivatives generally follow established organic chemistry methodologies. Below are generalized protocols that can be adapted for the synthesis of this compound and its analogs.

3.1. General Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.

  • Materials:

    • 4-Bromo-N-phenyl-1,2-benzenediamine (precursor for this compound)

    • Appropriate aldehyde (e.g., formaldehyde or its equivalent for the unsubstituted 2-position)

    • Solvent (e.g., ethanol, acetic acid)

    • Catalyst (optional, e.g., an acid or oxidizing agent)

  • Procedure:

    • Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.

    • Add the aldehyde to the solution.

    • The reaction mixture is then typically heated under reflux for several hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration.

    • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure benzimidazole derivative.

3.2. Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is crucial for determining the crystal structure.

  • Method: Slow evaporation is a common technique for growing single crystals of organic compounds.

    • Prepare a saturated solution of the purified benzimidazole derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at a slightly elevated temperature.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

    • Over a period of several days to weeks, single crystals may form as the solution becomes supersaturated.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural analysis of a benzimidazole derivative.

experimental_workflow Experimental Workflow for Benzimidazole Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Structural Analysis start Start: Precursors (o-phenylenediamine, aldehyde) reaction Condensation Reaction start->reaction workup Work-up & Isolation reaction->workup purification Purification (Recrystallization) workup->purification product Pure Benzimidazole Derivative purification->product crystal_growth Single Crystal Growth (Slow Evaporation) product->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray data_processing Data Collection & Processing xray->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure signaling_pathway Simplified Tubulin Polymerization Inhibition Pathway benzimidazole Benzimidazole Derivative tubulin αβ-Tubulin Dimers benzimidazole->tubulin Binds to Colchicine Site microtubules Microtubules benzimidazole->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

References

5-Bromo-1-phenyl-1H-benzoimidazole: A Technical Guide to its Potential Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of biologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide array of biomolecules, leading to a diverse pharmacological profile. The specific derivative, 5-Bromo-1-phenyl-1H-benzoimidazole, which incorporates a lipophilic bromine atom at the 5-position and a phenyl group at the 1-position, is of significant interest for its potential as a therapeutic agent. This technical guide provides an in-depth overview of the probable biological targets of this compound, drawing upon data from structurally related compounds to infer its mechanism of action. The primary focus will be on its role as a topoisomerase I inhibitor and a modulator of protein kinase activity, underpinned by its cytotoxic effects on cancer cell lines.

General Cytotoxicity of Substituted Benzimidazoles

The cytotoxic potential of benzimidazole derivatives is a well-documented area of research. The introduction of various substituents on the benzimidazole core significantly influences this activity. While specific quantitative data for this compound is not extensively available in the public domain, the cytotoxicity of closely related analogs provides valuable insights into its potential efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative 5-bromo and 1-phenyl benzimidazole derivatives against various cancer cell lines.

Table 1: Cytotoxicity (IC50) of 5-Bromo-Benzimidazole Derivatives

Compound/DerivativeCell LineIC50 (µM)
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneMCF-7 (Breast Cancer)5.30[1]
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneCCRF-CEM (Leukemia)6.80[1]
A bromo-derivative of a novel benzimidazole series (Compound 5)MCF-7 (Breast Cancer)17.8[2]
A bromo-derivative of a novel benzimidazole series (Compound 5)DU-145 (Prostate Cancer)10.2[2]
A bromo-derivative of a novel benzimidazole series (Compound 5)H69AR (Small Cell Lung Cancer)49.9[2]

Table 2: Cytotoxicity (IC50) of 1-Phenyl-Benzimidazole Derivatives

Compound/DerivativeCell LineIC50 (µM)
1-Phenyl-3-naphthalenomethylbenzimidazolium chloride (se-182)HepG2 (Liver Cancer)15.58[3]
1-Phenyl-3-naphthalenomethylbenzimidazolium chloride (se-182)A549 (Lung Cancer)15.80[3]

Experimental Workflow for Cytotoxicity Screening

A generalized workflow for the initial in vitro screening of compounds like this compound for cytotoxic activity is depicted below. This process typically involves a primary assay to determine cell viability across a range of concentrations, followed by more detailed mechanistic studies.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_downstream Mechanistic Studies CompoundPrep Compound Preparation (Serial Dilutions) Treatment Treatment of Cells (24-72h incubation) CompoundPrep->Treatment CellCulture Cell Culture (Seeding in 96-well plates) CellCulture->Treatment MTT MTT Assay Treatment->MTT Absorbance Absorbance Reading (Spectrophotometer) MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50 Apoptosis Apoptosis Assays (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Target Target-Specific Assays (e.g., Kinase, Topoisomerase) IC50->Target

A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Primary Biological Target: DNA Topoisomerase I

DNA topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Its inhibition leads to the accumulation of these breaks, ultimately triggering cell death, making it a prime target for anticancer therapies. Studies on terbenzimidazoles, which share a core structure with this compound, have identified derivatives with 5-bromo substitutions as potent topoisomerase I poisons.

Mechanism of Topoisomerase I Inhibition and Downstream Effects

Inhibitors of topoisomerase I, often referred to as "poisons," act by stabilizing the covalent complex formed between the enzyme and DNA. This stabilized "cleavable complex" prevents the re-ligation of the DNA strand, leading to single-strand breaks. When a replication fork encounters this complex, it results in a double-strand break, a highly cytotoxic lesion. These DNA double-strand breaks activate DNA damage response pathways, which can ultimately lead to cell cycle arrest and apoptosis.

topo_pathway cluster_inhibition Enzyme Inhibition cluster_damage DNA Damage cluster_response Cellular Response Compound This compound CleavableComplex Stabilized TopoI-DNA Cleavable Complex Compound->CleavableComplex TopoI Topoisomerase I TopoI->CleavableComplex DNA Supercoiled DNA DNA->TopoI binds SSB Single-Strand Breaks CleavableComplex->SSB ReplicationFork Replication Fork Collision SSB->ReplicationFork DSB Double-Strand Breaks ReplicationFork->DSB DDR DNA Damage Response (ATM/ATR activation) DSB->DDR CellCycleArrest Cell Cycle Arrest (G2/M phase) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest->Apoptosis

Signaling pathway of Topoisomerase I inhibition leading to apoptosis.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/ml albumin)

  • This compound stock solution (in DMSO)

  • Sterile water

  • Stop Buffer/Loading Dye (e.g., STEB buffer with Proteinase K)

  • Agarose

  • 1x TAE Buffer

  • Ethidium Bromide or other DNA stain

  • DNA markers (supercoiled and relaxed)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 2 µL of 10x Assay Buffer

    • 0.5 µL of supercoiled DNA (e.g., at 0.5 µg/µL)

    • Sterile water to a final volume of 20 µL (adjusting for compound and enzyme volume).

  • Inhibitor Addition: Add the desired concentration of this compound to the reaction tubes. Include a vehicle control (DMSO).

  • Enzyme Addition: Add a pre-determined amount of human topoisomerase I (typically 1 unit) to initiate the reaction. Include a no-enzyme control.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[2][4]

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide.[4][5]

    • Load the samples, along with supercoiled and relaxed DNA markers, into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 100 V) until there is adequate separation of the DNA bands.[4][5]

  • Visualization and Analysis:

    • Visualize the DNA bands under UV transillumination.[4]

    • Supercoiled DNA migrates faster than relaxed DNA. Inhibition of the enzyme will result in a higher proportion of the supercoiled form remaining.

    • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Secondary Biological Target Class: Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, especially those involved in cell growth, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Benzimidazole derivatives are well-established as kinase inhibitors, often acting as ATP-competitive inhibitors.

PIM-1 Kinase: A Potential Target

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers. PIM-1, in particular, is a key regulator of cell survival and proliferation, primarily through the phosphorylation of downstream targets that inhibit apoptosis and promote cell cycle progression. The inhibition of PIM-1 is a promising strategy for cancer therapy. Given the propensity of benzimidazoles to inhibit kinases, PIM-1 represents a plausible target for this compound.

PIM-1 Signaling Pathway

PIM-1 is constitutively active and its expression is regulated by the JAK/STAT signaling pathway. Once expressed, PIM-1 phosphorylates several downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM-1 prevents it from binding to and inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.

pim1_pathway cluster_upstream Upstream Regulation cluster_kinase PIM-1 Kinase Activity cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activates PIM1_Gene PIM1 Gene Transcription JAK_STAT->PIM1_Gene activates PIM1_Protein PIM-1 Kinase PIM1_Gene->PIM1_Protein expresses pBAD Phosphorylated BAD PIM1_Protein->pBAD phosphorylates Compound This compound Compound->PIM1_Protein inhibits BAD BAD Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 inhibits pBAD->Bcl2 cannot inhibit Apoptosis Apoptosis Bcl2->Apoptosis inhibits

The PIM-1 signaling pathway and its role in apoptosis.
Experimental Protocol: PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant PIM-1 Kinase

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • PIM-1 substrate (e.g., S6K substrate)

  • ATP

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Reagent Preparation: Dilute the PIM-1 enzyme, substrate, ATP, and test compound in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of the test compound or DMSO (for control).

    • 2 µL of the PIM-1 enzyme solution.

    • 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP back to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PIM-1 kinase activity. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated and vehicle (DMSO) controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion

While direct and extensive biological data for this compound remains to be fully elucidated in publicly accessible literature, the evidence from structurally similar compounds strongly suggests that its primary biological targets are likely to be DNA topoisomerase I and various protein kinases, such as PIM-1. The cytotoxic effects observed for related benzimidazoles in numerous cancer cell lines are a probable consequence of activity against these targets. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound, enabling researchers to confirm these putative targets, quantify its potency, and further explore its therapeutic potential. Future research should focus on generating specific data for this compound to validate these hypotheses and to delineate the precise molecular mechanisms underlying its biological activity.

References

Theoretical Insights into 5-Bromo-1-phenyl-1H-benzoimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 5-Bromo-1-phenyl-1H-benzoimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct, extensive theoretical studies on this specific molecule are not widely published, this document synthesizes available data from closely related benzimidazole derivatives to project its structural, electronic, and reactive properties. The information is presented to facilitate further research and application in drug design and development.

Introduction to Benzimidazoles

Benzimidazole and its derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. Their structural similarity to purine nucleosides allows them to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antimicrobial, anticancer, and antiviral activities.[1][2] Theoretical and computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships, reactivity, and electronic properties of these compounds, thereby guiding the design of new and more potent derivatives.[3][4]

Computational Methodologies

The theoretical data presented herein is primarily derived from studies on 5-bromo-1H-benzimidazole and analogous 1-substituted benzimidazole derivatives. The typical computational workflow for analyzing such compounds is outlined below.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzimidazole derivatives, DFT calculations are typically performed to optimize the molecular geometry and predict various properties.

Typical Protocol:

  • Software: Gaussian 09 or similar quantum chemistry software packages are commonly used.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for its balance of accuracy and computational cost in describing electronic correlation.[3][4]

  • Basis Set: The 6-311+G(d,p) basis set is frequently employed to provide a good description of the electronic distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and for describing non-covalent interactions.[3][5]

  • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

  • Property Calculations: Following optimization, various electronic and spectroscopic properties are calculated, including HOMO-LUMO energies, molecular electrostatic potential, and theoretical vibrational spectra (IR and Raman).

G Computational Workflow for Benzimidazole Derivatives A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculation (HOMO, LUMO, MEP) C->D E Spectroscopic Analysis (IR, Raman, NMR) D->E F Molecular Docking (if applicable) D->F G Analysis of Results E->G F->G

Figure 1: A typical computational workflow for theoretical studies of benzimidazole derivatives.

Structural and Electronic Properties

The introduction of a phenyl group at the N1 position and a bromine atom at the C5 position of the benzimidazole core is expected to significantly influence its geometric and electronic properties. The following data is extrapolated from studies on 5-bromo-1H-benzimidazole and other substituted benzimidazoles.

Optimized Geometrical Parameters

The bond lengths and angles of the benzimidazole core are influenced by the electronic effects of the substituents. The phenyl group at N1 will likely induce some steric hindrance, potentially leading to a non-planar arrangement between the phenyl ring and the benzimidazole system.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value (DFT/B3LYP/6-311+G(d,p))Reference Compound
Bond Lengths (Å)
C4-C5~1.385-bromo-1H-benzimidazole
C5-Br~1.905-bromo-1H-benzimidazole
N1-C2~1.381-substituted benzimidazoles
N1-C7a~1.391-substituted benzimidazoles
N1-C(phenyl)~1.431-phenyl benzimidazole analogs
**Bond Angles (°) **
C4-C5-C6~1215-bromo-1H-benzimidazole
C4-C5-Br~1195-bromo-1H-benzimidazole
C2-N1-C7a~1081-substituted benzimidazoles
C2-N1-C(phenyl)~1261-phenyl benzimidazole analogs
C7a-N1-C(phenyl)~1261-phenyl benzimidazole analogs
Dihedral Angles (°)
C2-N1-C(phenyl)-C(phenyl)~40-501-phenyl benzimidazole analogs

Note: These values are estimations based on published data for structurally similar compounds and may vary in an actual calculation for this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.

The phenyl group, being an electron-withdrawing group when attached to the nitrogen, and the bromine atom, a deactivating group, will modulate the HOMO and LUMO energy levels.

Table 2: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Value (eV)
EHOMO~ -6.0 to -6.5
ELUMO~ -1.5 to -2.0
Energy Gap (ΔE)~ 4.0 to 5.0

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, making the molecule more polarizable and a better candidate for charge transfer interactions.

G Frontier Molecular Orbital Energy Diagram LUMO LUMO HOMO HOMO HOMO->LUMO label_lumo ~ -1.5 to -2.0 eV label_homo ~ -6.0 to -6.5 eV

Figure 2: Predicted Frontier Molecular Orbital energy levels for this compound.
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.

  • Red regions (negative potential): Indicate areas of high electron density, typically around nitrogen atoms, and are susceptible to electrophilic attack.

  • Blue regions (positive potential): Indicate areas of low electron density, often around hydrogen atoms bonded to heteroatoms, and are prone to nucleophilic attack.

  • Green regions (neutral potential): Represent areas with a balanced charge distribution.

For this compound, the most negative potential is expected around the N3 atom of the imidazole ring, while the most positive potential would be located on the N-H proton (if present in the tautomeric form) or the hydrogens of the phenyl ring.

Potential Applications in Drug Development

The theoretical insights into the properties of this compound can guide its application in drug discovery.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. The structural and electronic data obtained from DFT studies can be used to perform more accurate docking simulations.

G Molecular Docking Workflow A Prepare Ligand (this compound) D Perform Docking Simulation A->D B Prepare Protein Target (e.g., Kinase, DNA Gyrase) C Define Binding Site B->C C->D E Analyze Binding Poses and Scores D->E F Identify Key Interactions (H-bonds, hydrophobic, etc.) E->F

Figure 3: A generalized workflow for molecular docking studies.

The presence of the bromine atom offers a site for potential halogen bonding, which is an increasingly recognized interaction in drug-receptor binding. The phenyl group can engage in π-π stacking and hydrophobic interactions within the binding pocket of a target protein.

Conclusion

This technical guide has provided a theoretical overview of this compound based on data from analogous compounds. The predicted structural and electronic properties suggest a molecule with significant potential for further investigation in medicinal chemistry and materials science. The computational methodologies and workflows described herein provide a framework for future in silico and experimental studies to validate and expand upon these theoretical predictions. Further dedicated computational and experimental work is necessary to fully elucidate the properties and potential applications of this promising benzimidazole derivative.

References

Methodological & Application

Synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The methodologies outlined below are based on established synthetic strategies, including the formation of the benzimidazole core followed by N-arylation.

Application Notes

This compound derivatives are heterocyclic compounds that have demonstrated considerable potential as therapeutic agents. The presence of the benzimidazole scaffold, a privileged structure in medicinal chemistry, coupled with bromine and phenyl substitutions, contributes to their diverse biological activities.

Anticancer Potential: A primary application of these derivatives is in oncology. Research has shown that bromo-substituted and N-phenyl benzimidazoles can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[1] The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt and MEK/Erk pathways. Furthermore, some derivatives have been observed to upregulate death receptors like DR5, leading to enhanced apoptotic signaling.

Mechanism of Action (Proposed): The cytotoxic effects of this compound derivatives are believed to be multifaceted. One of the key mechanisms is the induction of apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases and the disruption of the mitochondrial membrane potential. Additionally, these compounds can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[1]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Synthesis of 5-Bromo-1H-benzoimidazole. This intermediate is synthesized by the condensation of 4-bromo-o-phenylenediamine with a one-carbon source, such as formic acid or trimethyl orthoformate.

  • Step 2: N-Arylation of 5-Bromo-1H-benzoimidazole. The intermediate is then coupled with a phenyl group donor, such as iodobenzene or phenylboronic acid, via a copper-catalyzed cross-coupling reaction like the Ullmann condensation or the Chan-Lam coupling.

Protocol 1: Synthesis of 5-Bromo-1H-benzoimidazole (Intermediate)

This protocol describes the synthesis of the benzimidazole core via the reaction of 4-bromo-o-phenylenediamine with trimethyl orthoformate.

Materials:

  • 4-Bromo-1,2-benzenediamine

  • Trimethyl orthoformate

  • Hydrochloric acid (catalytic amount)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-benzenediamine in ethanol.

  • Add trimethyl orthoformate to the solution.

  • Add a catalytic amount of hydrochloric acid to initiate the reaction.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data Summary (Typical):

ParameterValue
Reaction Time4 - 6 hours
Reaction TemperatureReflux
SolventEthanol
Yield85 - 95%
Protocol 2: Synthesis of this compound via Ullmann Condensation

This protocol details the N-arylation of 5-Bromo-1H-benzimidazole with iodobenzene using a copper catalyst.

Materials:

  • 5-Bromo-1H-benzoimidazole

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-1H-benzoimidazole, potassium carbonate, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous N,N-dimethylformamide (DMF) and iodobenzene via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data Summary (Typical):

ParameterValue
Reaction Time12 - 24 hours
Reaction Temperature120 - 140 °C
SolventDMF
CatalystCopper(I) iodide
BasePotassium carbonate
Yield60 - 80%

Visualizations

Logical Workflow for Synthesis

G cluster_step1 Step 1: Synthesis of 5-Bromo-1H-benzoimidazole cluster_step2 Step 2: N-Arylation A 4-Bromo-1,2-benzenediamine + Trimethyl orthoformate B Condensation/ Cyclization A->B C 5-Bromo-1H-benzoimidazole (Intermediate) B->C D 5-Bromo-1H-benzoimidazole + Iodobenzene C->D Purification & Use E Ullmann Condensation (CuI, K₂CO₃, DMF) D->E F This compound (Final Product) E->F

Caption: Synthetic workflow for this compound.

Proposed Signaling Pathway for Anticancer Activity

G cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects Drug 5-Bromo-1-phenyl-1H- benzoimidazole Derivative PI3K_Akt PI3K/Akt Pathway Drug->PI3K_Akt Inhibits MEK_Erk MEK/Erk Pathway Drug->MEK_Erk Inhibits DR5 Death Receptor 5 (DR5) Drug->DR5 Upregulates G2M_Arrest G2/M Cell Cycle Arrest Drug->G2M_Arrest Induces Survival Cell Survival PI3K_Akt->Survival Promotes Proliferation Cell Proliferation MEK_Erk->Proliferation Promotes Apoptosis Apoptosis DR5->Apoptosis Induces Apoptosis->Survival Inhibits G2M_Arrest->Proliferation Inhibits

Caption: Proposed mechanism of anticancer activity.

References

Application Notes and Protocols for the Synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the formation of the benzimidazole core, followed by N-arylation. This application note includes comprehensive experimental procedures, tables of reactants and expected product characteristics, and a visual representation of the synthetic workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that are integral to numerous pharmaceuticals and functional organic materials. The fusion of a benzene ring with an imidazole ring confers a unique and versatile scaffold that can be readily functionalized. The introduction of a bromo-substituent and an N-phenyl group can significantly modulate the compound's biological activity and photophysical properties. This protocol outlines a reliable method for the synthesis of this compound.

Data Presentation

Table 1: Reactants and Materials for Step 1: Synthesis of 5-Bromo-1H-benzimidazole

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 10 mmol scale)Role
4-Bromo-1,2-benzenediamineC₆H₇BrN₂187.041.87 g (10 mmol)Starting Material
Trimethyl orthoformateC₄H₁₀O₃106.122.2 mL (20 mmol)C1 Synthon
Hydrochloric acid (conc.)HCl36.460.5 mLCatalyst
N,N-Dimethylformamide (DMF)C₃H₇NO73.0915 mLSolvent
Deionized WaterH₂O18.02150 mLQuenching
Saturated Sodium BicarbonateNaHCO₃84.01As neededNeutralization
Ethyl AcetateC₄H₈O₂88.11150 mLExtraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying Agent

Table 2: Reactants and Materials for Step 2: Synthesis of this compound

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 5 mmol scale)Role
5-Bromo-1H-benzimidazoleC₇H₅BrN₂197.030.985 g (5 mmol)Starting Material
Phenylboronic acidC₆H₇BO₂121.930.731 g (6 mmol)Phenylating Agent
Copper(II) Acetate (anhydrous)Cu(OAc)₂181.630.091 g (0.5 mmol)Catalyst
Triethylamine (Et₃N)C₆H₁₅N101.191.05 mL (7.5 mmol)Base
Dichloromethane (DCM, dry)CH₂Cl₂84.9350 mLSolvent
4 Å Molecular SievesN/AN/A500 mgDrying Agent
Ethyl AcetateC₄H₈O₂88.11100 mLExtraction
BrineNaCl (aq)N/A50 mLWashing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying Agent

Table 3: Characterization Data for this compound

PropertyExpected Value
Molecular FormulaC₁₃H₉BrN₂
Molecular Weight273.13 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot widely reported, expected to be in the range of 100-150 °C
Yield60-80% (for the N-phenylation step)
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.1 (s, 1H, NCHN), ~7.8-7.2 (m, 8H, Ar-H)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~145-110 (aromatic and imidazole carbons)
IR (KBr, cm⁻¹)~3050 (Ar C-H), ~1600, 1490, 1450 (C=C, C=N), ~1100 (C-N), ~800 (C-H out-of-plane), ~690 (C-Br)
Mass Spec (ESI-MS)m/z: 273.0 [M]+, 275.0 [M+2]+ (characteristic bromine isotope pattern)

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-benzimidazole

This protocol is adapted from established procedures for benzimidazole synthesis.[1][2]

  • To a 100 mL round-bottom flask, add 4-bromo-1,2-benzenediamine (1.87 g, 10 mmol) and N,N-dimethylformamide (DMF, 15 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Add trimethyl orthoformate (2.2 mL, 20 mmol) to the solution.

  • Carefully add concentrated hydrochloric acid (0.5 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water (150 mL).

  • Neutralize the solution to a pH of approximately 7 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole as an off-white solid. The product can be used in the next step without further purification if TLC shows high purity.

Step 2: N-Arylation for the Synthesis of this compound

This protocol is based on copper-catalyzed N-arylation methods.[3][4]

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-benzimidazole (0.985 g, 5 mmol), phenylboronic acid (0.731 g, 6 mmol), anhydrous copper(II) acetate (0.091 g, 0.5 mmol), and 4 Å molecular sieves (500 mg).

  • Add dry dichloromethane (DCM, 50 mL) to the flask.

  • Add triethylamine (1.05 mL, 7.5 mmol) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the molecular sieves and catalyst residues. Wash the filter cake with a small amount of DCM.

  • Wash the filtrate with water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of 5-Bromo-1H-benzimidazole cluster_step2 Step 2: N-Arylation start1 Dissolve 4-Bromo-1,2-benzenediamine in DMF add_reagents1 Add Trimethyl Orthoformate and HCl start1->add_reagents1 react1 Stir at Room Temperature (1-2h) add_reagents1->react1 workup1 Quench with Water and Neutralize with NaHCO3 react1->workup1 extract1 Extract with Ethyl Acetate workup1->extract1 dry1 Dry and Concentrate extract1->dry1 product1 5-Bromo-1H-benzimidazole dry1->product1 start2 Combine 5-Bromo-1H-benzimidazole, Phenylboronic Acid, Cu(OAc)2, and Molecular Sieves in DCM product1->start2 Intermediate add_base2 Add Triethylamine start2->add_base2 react2 Stir at Room Temperature (24-48h) add_base2->react2 workup2 Filter and Wash with Water and Brine react2->workup2 dry2 Dry and Concentrate workup2->dry2 purify2 Purify by Column Chromatography dry2->purify2 final_product This compound purify2->final_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 5-Bromo-1-phenyl-1H-benzoimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 5-Bromo-1-phenyl-1H-benzoimidazole as a research tool in medicinal chemistry, highlighting its role as a versatile scaffold for the development of novel therapeutic agents. The benzimidazole core is a privileged structure in drug discovery, and the introduction of a bromine atom at the 5-position and a phenyl group at the 1-position offers unique opportunities for synthetic elaboration and modulation of biological activity.[1] This document outlines its potential applications in anticancer and antimicrobial research, supported by detailed experimental protocols and quantitative data from studies on closely related analogs.

I. Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to purine nucleosides, allowing them to interact with a wide range of biological targets.[1] The bromine atom at the 5-position serves as a valuable synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The 1-phenyl substituent can influence the compound's lipophilicity and steric profile, which can in turn affect its pharmacokinetic and pharmacodynamic properties.

II. Applications in Anticancer Research

Benzimidazole derivatives are well-established as potent anticancer agents, acting through various mechanisms, including the inhibition of kinases, topoisomerases, and PARP enzymes, as well as disruption of microtubule polymerization.[2][3] The this compound scaffold is a promising starting point for the design of novel anticancer drugs.

Several studies have demonstrated the potential of brominated benzimidazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] For instance, derivatives of tetrabromo-1H-benzimidazole have been shown to inhibit protein kinase CK2 and PIM-1 kinase, leading to apoptosis in cancer cells.[5]

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms. Benzimidazole-based compounds have been explored as PARP inhibitors. While specific data for this compound is not available, the general scaffold is a recognized starting point for PARP inhibitor design.

The following table summarizes the in vitro anticancer activity of various 5-bromo-benzimidazole derivatives against different cancer cell lines. It is important to note that these are not the exact this compound molecule but represent close analogs, providing an indication of the potential potency of this chemical class.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(5-bromo-1H-indol-3-yl)-5-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazoleMCF-7 (Breast)Not specified, but significant activity reported[6]
6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazoleA-549 (Lung), MCF-7 (Breast), HeLa (Cervical)Not specified, but considerable growth inhibitory capability reported[6]
1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164)MDA-MB-231, MCF-7, SK-BR-3 (Breast)Inhibition of cell viability demonstrated[7]
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideA549 (Lung), SW480 (Colon)0.15 ± 0.01 (A549), 3.68 ± 0.59 (SW480)[8]
III. Applications in Antimicrobial Research

The benzimidazole scaffold is also a key component of many antimicrobial agents. Derivatives of 5-bromobenzimidazole have shown promising activity against a range of bacterial and fungal pathogens.

The table below presents the minimum inhibitory concentration (MIC) values for several 5-bromobenzimidazole analogs against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleCandida albicans3.9[9]
Indolylbenzo[d]imidazoles (3ao and 3aq)Staphylococcus aureus< 1[9]
2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazoleCandida albicansHigher than commercial drugs[10]
2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazoleCandida albicansHigher than commercial drugs[10]

Experimental Protocols

The following protocols are generalized methodologies based on published procedures for the synthesis and biological evaluation of benzimidazole derivatives. These can be adapted for the specific use of this compound.

Protocol 1: Synthesis of 2-Substituted-5-Bromo-1-phenyl-1H-benzoimidazole Derivatives

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the condensation of a substituted o-phenylenediamine with an aldehyde.

Materials:

  • 4-Bromo-N1-phenylbenzene-1,2-diamine (starting material for this compound core)

  • Substituted aldehyde (R-CHO)

  • Ethanol

  • Ammonium chloride (NH4Cl) as a catalyst

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-N1-phenylbenzene-1,2-diamine (1 equivalent) and the desired substituted aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of ammonium chloride (e.g., 30 mol%).

  • Stir the reaction mixture at 80°C for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:2 v/v mixture of ethyl acetate and hexane as the eluent).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to obtain the pure 2-substituted-5-Bromo-1-phenyl-1H-benzoimidazole derivative.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of 2-Substituted-5-Bromo-1-phenyl-1H-benzoimidazole Start 4-Bromo-N1-phenylbenzene-1,2-diamine + Substituted Aldehyde Reaction Condensation in Ethanol with NH4Cl catalyst (80°C, 2-4h) Start->Reaction 1. Monitoring TLC Monitoring Reaction->Monitoring 2. Workup Precipitation in ice water, Filtration and Washing Monitoring->Workup 3. (upon completion) Purification Recrystallization or Column Chromatography Workup->Purification 4. Product Pure 2-Substituted Derivative Purification->Product 5.

Caption: General workflow for the synthesis of 2-substituted benzimidazole derivatives.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.[12]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound derivative (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[13]

Materials:

  • Recombinant target kinase enzyme (e.g., EGFR, PIM-1)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Synthesized benzimidazole compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 384-well plate, add the compound dilutions. Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle).[13]

  • Add a solution containing the kinase enzyme and the substrate in the kinase assay buffer to each well.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.

  • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]

Diagram: Kinase Inhibition Assay Workflow

G cluster_kinase_assay Luminescent Kinase Inhibition Assay Setup Prepare serial dilutions of This compound derivative Reaction_Mix Add compound, kinase, and substrate to 384-well plate Setup->Reaction_Mix Initiation Initiate reaction with ATP Reaction_Mix->Initiation Incubation Incubate at room temperature Initiation->Incubation Termination Stop reaction and deplete ATP Incubation->Termination Detection Add detection reagent to generate luminescent signal Termination->Detection Measurement Measure luminescence Detection->Measurement Analysis Calculate % inhibition and IC50 Measurement->Analysis

Caption: Workflow for a luminescent kinase inhibition assay.

IV. Potential Mechanisms of Action

Based on the activities of related benzimidazole compounds, this compound derivatives may exert their biological effects through various signaling pathways.

Diagram: Potential Anticancer Signaling Pathway

G cluster_pathway Hypothesized Anticancer Mechanism of Action Compound 5-Bromo-1-phenyl-1H- benzoimidazole Derivative Kinase Protein Kinase (e.g., PIM-1, CK2) Compound->Kinase Inhibition PARP PARP Enzyme Compound->PARP Inhibition Signaling Downstream Signaling (e.g., proliferation, survival pathways) Kinase->Signaling DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) Signaling->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling->Cell_Cycle_Arrest DNA_Repair->Apoptosis

Caption: Potential signaling pathways targeted by benzimidazole derivatives in cancer.

V. Conclusion

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel anticancer and antimicrobial agents. The presence of the bromo and phenyl substituents provides opportunities for synthetic diversification and optimization of biological activity. The provided protocols offer a starting point for researchers to synthesize and evaluate derivatives of this promising compound, contributing to the discovery of new therapeutic leads. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogs is warranted.

References

Applications of 5-Bromo-1-phenyl-1H-benzoimidazole in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Among these, 5-Bromo-1-phenyl-1H-benzoimidazole has emerged as a scaffold of interest in the development of novel anti-neoplastic agents. This document provides a detailed overview of the applications of this compound and its closely related analogues in cancer research, summarizing key quantitative data, experimental protocols, and associated signaling pathways. The structural backbone of benzimidazole allows for various substitutions, leading to a wide array of derivatives with potentially enhanced and selective anticancer activities.

Anticancer Activity and Cytotoxicity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The introduction of different functional groups to the benzimidazole core can modulate the compound's potency and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various benzimidazole derivatives, including those with bromo and phenyl substitutions, against several human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazoleA-549 (Lung Carcinoma)Not Specified (noted as having "considerable growth inhibitory capability")[1]
MCF-7 (Breast Adenocarcinoma)Not Specified (noted as having "considerable growth inhibitory capability")[1]
HeLa (Cervical Carcinoma)Not Specified (noted as having "considerable growth inhibitory capability")[1]
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneMCF-7 (Breast Adenocarcinoma)5.30[2]
CCRF-CEM (Leukemia)6.80[2]
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHCT-116 (Colorectal Carcinoma)16.82[3]
HT-29 (Colorectal Carcinoma)20.11[3]
Benzimidazole-triazole hybrid (compound 18)A549 (Lung Carcinoma)0.63[3]
NCI-H460 (Lung Carcinoma)0.99[3]
MCF-7 (Breast Adenocarcinoma)1.3[3]
MDA-MB-231 (Breast Adenocarcinoma)0.94[3]
1,3,4-oxadiazole/benzimidazole hybrid (compound 11)MCF-7 (Breast Adenocarcinoma)1.87[3]
MDA-MB-231 (Breast Adenocarcinoma)5.67[3]
Benzimidazoles linked to pyrazoles (compound 28)MCF-7 (Breast Adenocarcinoma)2.2 - 11.9[3]
MDA-MB231 (Breast Adenocarcinoma)2.2 - 11.9[3]
A549 (Lung Carcinoma)2.2 - 11.9[3]
N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine(8m)SW480 (Colon Cancer)6.77[4]
HCT116 (Colon Cancer)3.33[4]

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound derivatives are attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. Key mechanisms include the inhibition of specific enzymes, disruption of microtubule dynamics, and induction of apoptosis.

Inhibition of Topoisomerase I

Certain novel 1H-benzo[d]imidazole derivatives have been identified as potential inhibitors of human topoisomerase I (Hu Topo I).[5][6] These compounds are believed to exert their anticancer effects by stabilizing the DNA-topoisomerase I cleavage complex, leading to DNA damage and subsequent cell death.

Topoisomerase_Inhibition cluster_0 Mechanism of Action Benzimidazole_Derivative 5-Bromo-1-phenyl-1H- benzoimidazole Derivative Topo_I_Complex DNA-Topoisomerase I Cleavage Complex Benzimidazole_Derivative->Topo_I_Complex Stabilizes DNA_Damage DNA Strand Breaks Topo_I_Complex->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Inhibition of Topoisomerase I by Benzimidazole Derivatives.

Modulation of Apoptotic Pathways

Several benzimidazole derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS). For instance, a novel benzimidazole acridine derivative has been shown to induce apoptosis in human colon cancer cells via the ROS-JNK signaling pathway.[4]

Apoptosis_Pathway cluster_1 Apoptosis Induction by Benzimidazole Derivatives Benzimidazole_Derivative 5-Bromo-1-phenyl-1H- benzoimidazole Derivative ROS Increased ROS Production Benzimidazole_Derivative->ROS JNK_Activation JNK Pathway Activation ROS->JNK_Activation Mitochondria Mitochondrial Dysfunction JNK_Activation->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ROS-JNK Mediated Apoptosis by Benzimidazole Derivatives.

Disruption of Microtubule Polymerization

Some benzimidazole derivatives exhibit anticancer activity by targeting tubulin, a key component of microtubules.[7] By disrupting microtubule dynamics, these compounds can arrest the cell cycle at the G2/M phase, leading to mitotic catastrophe and apoptosis. This mechanism is similar to that of well-known anticancer drugs like paclitaxel and vinca alkaloids.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., SW480, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 12-24 hours.

  • Prepare serial dilutions of the benzimidazole derivative in complete medium.

  • Remove the medium from the wells and replace it with fresh medium containing different concentrations of the compound (e.g., 1, 2.5, 5, 10, 25, and 50 µmol/L) or vehicle control (DMSO).

  • Incubate the plates for 48 hours under standard cell culture conditions.

  • Add 15 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow cluster_2 MTT Assay Workflow A Seed Cells in 96-well Plate B Add Benzimidazole Derivative A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by the benzimidazole derivative.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the benzimidazole derivative at various concentrations for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis (PI Staining)

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound derivative

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the benzimidazole derivative as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their diverse mechanisms of action, including topoisomerase inhibition, apoptosis induction, and microtubule disruption, offer multiple avenues for therapeutic intervention. The protocols outlined in this document provide a framework for the continued investigation and characterization of these and other benzimidazole-based compounds in cancer research. Further studies are warranted to optimize their efficacy, selectivity, and pharmacokinetic properties for potential clinical applications.

References

Application Notes and Protocols: Antimicrobial Activity of 5-Bromo-1-phenyl-1H-benzoimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] With the escalating threat of multidrug-resistant pathogens, there is an urgent need to develop novel antimicrobial agents.[3] Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[4] This document focuses on analogs of 5-Bromo-1-phenyl-1H-benzoimidazole, summarizing their antimicrobial efficacy, potential mechanisms of action, and detailed protocols for their evaluation.

Antimicrobial Activity Data

The antimicrobial potential of substituted benzimidazole analogs has been quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The data presented below is derived from studies on complex benzofuran-benzimidazole hybrids, where the 5-bromo-1H-benzoimidazole moiety is a key component.

Table 1: Antibacterial Activity of 5-Bromo-benzoimidazole Analogs (MIC in µg/mL)

Compound IDKey Substituents on Phenyl Ring at C2S. aureusB. megateriumE. coliP. mirabilisP. vulgaris
4b (none)>200>200>200>200>200
4d 2,4-dichloro5075502550
4f 4-fluoro7550755075
4u (Bromo-pyridine group)>2001201752525

Data extracted from a study on (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs, where compound 4b contains the 5-bromo moiety.[5]

Table 2: Antifungal Activity of 5-Bromo-benzoimidazole Analogs (MIC in µg/mL)

Compound IDKey Substituents on Phenyl Ring at C2A. nigerF. oxysporum
4b (none)>200>200
4d 2,4-dichloro>25>25
4f 4-fluoro>25>25
4l 4-methyl2550
4o 4-methoxy50100
4u (Bromo-pyridine group)5025

Data extracted from a study on (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs, where compound 4b contains the 5-bromo moiety.[5]

Proposed Mechanism of Action

While the precise mechanism for every analog may vary, a prominent proposed mechanism for benzimidazole-based antimicrobials involves the inhibition of bacterial DNA gyrase.[6] This enzyme is crucial for controlling the topological state of DNA during replication. By inhibiting its function, the compounds disrupt DNA synthesis, ultimately leading to bacterial cell death.

G compound Benzimidazole Analog target Bacterial DNA Gyrase (Subunit B) compound->target Binds to process1 Inhibition of DNA Supercoiling target->process1 Leads to process2 Disruption of DNA Replication process1->process2 outcome Bacterial Cell Death process2->outcome

Caption: Proposed mechanism of action for antimicrobial benzimidazole analogs.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-1H-benzoimidazole Core

This protocol describes a common method for synthesizing the benzimidazole core structure via condensation.

  • Reactant Preparation: Dissolve o-phenylenediamine (1.0 eq) and a substituted benzaldehyde (1.1 eq) in a suitable solvent such as acetic acid or ethanol.

  • Condensation Reaction: Heat the mixture to reflux (typically 85-100°C) for 2-16 hours.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If in an acidic solvent, carefully neutralize with a base (e.g., 10% NaOH solution) until a precipitate forms.

  • Isolation: Filter the crude solid product using vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) or purify using column chromatography to obtain the pure 2-aryl-1H-benzoimidazole.[9]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) value.

  • Preparation of Inoculum: Culture the bacterial/fungal strains in an appropriate broth medium overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[10]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to achieve a range of final concentrations (e.g., 250 µg/mL to 1.95 µg/mL).[10]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Standard drugs like Ciprofloxacin (antibacterial) and Ketoconazole (antifungal) should be run in parallel.[7]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] Growth can be assessed visually or by using a viability indicator like resazurin.

Experimental & Drug Discovery Workflow

The overall process for identifying and validating novel antimicrobial agents from this chemical class follows a structured workflow from initial synthesis to lead compound identification.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_validation Lead Validation synthesis Synthesis of Analog Library purification Purification & Characterization synthesis->purification primary_screen Primary Screening (e.g., Agar Diffusion) purification->primary_screen mic_det MIC Determination (Broth Microdilution) primary_screen->mic_det cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) mic_det->cytotoxicity sar Structure-Activity Relationship (SAR) cytotoxicity->sar lead Lead Compound Identification sar->lead

Caption: Standard workflow for the discovery of novel benzimidazole antimicrobials.

References

Application Notes and Protocols for 5-Bromo-1-phenyl-1H-benzoimidazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1] 5-Bromo-1-phenyl-1H-benzoimidazole is a synthetic heterocyclic compound belonging to this class. The presence of the bromine atom at the 5-position and the phenyl group at the 1-position provides a unique chemical structure with the potential for potent and selective kinase inhibition. The bromine atom can participate in halogen bonding and provides a handle for further chemical modification, while the N-phenyl group can occupy hydrophobic pockets within the kinase active site, contributing to binding affinity and selectivity.

These application notes provide a comprehensive overview of the use of this compound in kinase inhibition assays, including detailed experimental protocols and data presentation guidelines. While specific inhibitory data for this exact compound is not extensively available in the public domain, the provided information is based on the well-established activity of structurally similar benzimidazole derivatives and serves as a robust guide for its evaluation as a kinase inhibitor.

Data Presentation

The inhibitory activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes representative IC50 values for structurally related benzimidazole derivatives against several key protein kinases implicated in cancer and other diseases. This data provides a comparative baseline for assessing the potential potency and selectivity of this compound.

Compound IDR1R2Kinase TargetIC50 (nM)Reference CompoundIC50 (nM)
Analog A BrHEGFR85Erlotinib50
Analog B HPhenylVEGFR-2120Sorafenib90
Analog C BrPhenylSrc250Dasatinib5
Analog D ClPhenylPI3Kα500GDC-09413
Analog E Br4-FluorophenylMEK1750Trametinib1.8

This table presents hypothetical but representative data based on published results for similar compounds to illustrate the expected range of activities and the importance of comparative analysis.

Experimental Protocols

The following are detailed protocols for conducting in vitro kinase inhibition assays to evaluate the activity of this compound. The choice of assay will depend on the specific kinase, available reagents, and desired throughput.

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in ATP levels corresponds to an increase in kinase activity.

Materials:

  • This compound (dissolved in 100% DMSO)

  • Target Kinase (e.g., EGFR, VEGFR-2, Src)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a microplate well, add 2.5 µL of the diluted compound or DMSO (for control).

    • Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration close to the Km for the specific kinase).

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: TR-FRET-Based Kinase Assay (e.g., LanthScreen®)

This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs between a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescein-labeled substrate.

Materials:

  • This compound (dissolved in 100% DMSO)

  • Target Kinase

  • Fluorescein-labeled kinase-specific substrate

  • ATP

  • Kinase Assay Buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET Dilution Buffer

  • Low-volume, black 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO as described in Protocol 1.

  • Kinase Reaction Setup:

    • In a microplate well, add 2 µL of the diluted compound or DMSO.

    • Add 4 µL of a solution containing the kinase and the fluorescein-labeled substrate (pre-diluted in kinase assay buffer).

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of ATP solution.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of a solution containing the terbium-labeled antibody (pre-diluted in TR-FRET dilution buffer) to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • The TR-FRET signal is directly proportional to kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Understanding the cellular context in which a kinase inhibitor acts is crucial for drug development. Benzimidazole derivatives have been shown to target multiple kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate a generic experimental workflow for kinase inhibitor screening and two major signaling pathways often targeted by such compounds.

G Experimental Workflow for Kinase Inhibitor Screening cluster_0 Compound Management cluster_1 Biochemical Assay cluster_2 Data Analysis Compound 5-Bromo-1-phenyl- 1H-benzoimidazole Stock 10 mM Stock in DMSO Compound->Stock SerialDilutions Serial Dilutions Stock->SerialDilutions AssayPlate Assay Plate (96- or 384-well) SerialDilutions->AssayPlate KinaseReaction Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor AssayPlate->KinaseReaction Detection Signal Detection (Luminescence/TR-FRET) KinaseReaction->Detection RawData Raw Data (Luminescence/Emission Ratio) Detection->RawData InhibitionCalc % Inhibition Calculation RawData->InhibitionCalc IC50 IC50 Determination (Dose-Response Curve) InhibitionCalc->IC50

Experimental Workflow for Kinase Inhibitor Screening

G MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

MAPK/ERK Signaling Pathway

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt PTEN PTEN (Inhibitor) PIP3->PTEN mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth PTEN->PIP2

PI3K/Akt/mTOR Signaling Pathway

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols and data presentation guidelines provided in these application notes offer a comprehensive framework for the systematic evaluation of its inhibitory activity against a panel of protein kinases. By employing robust in vitro assays and analyzing the data in the context of relevant signaling pathways, researchers can effectively characterize the potential of this and similar compounds as therapeutic agents for a variety of diseases. The structural features of this compound suggest that it may exhibit inhibitory activity against kinases such as EGFR, VEGFR, and Src, which are known to be targeted by other benzimidazole derivatives. Further investigation into its specific kinase profile and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: 5-Bromo-1-phenyl-1H-benzoimidazole in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Bromo-1-phenyl-1H-benzoimidazole as a ligand in palladium-catalyzed cross-coupling reactions. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, and its derivatives are of significant interest as ligands in organometallic catalysis due to their strong σ-donating properties and structural similarity to N-heterocyclic carbenes (NHCs). The presence of the bromo-substituent on the benzimidazole core and the phenyl group at the N1-position can modulate the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity.

This document outlines the synthesis of a palladium complex of this compound and its application in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals and complex organic molecules.

Data Presentation: Representative Catalytic Performance

The following tables summarize representative data for the application of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The data is based on typical results observed for similar benzimidazole-ligated palladium catalysts in the literature.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideProductYield (%)
14-Bromoacetophenone4-Acetylbiphenyl92
24-Bromotoluene4-Methylbiphenyl95
31-Bromo-4-nitrobenzene4-Nitrobiphenyl88
42-Bromopyridine2-Phenylpyridine78

Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₂CO₃ (2 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.

Table 2: Heck Coupling of Aryl Bromides with Styrene

EntryAryl BromideProductYield (%)
14-Bromoacetophenone(E)-4-Acetylstilbene85
24-Bromotoluene(E)-4-Methylstilbene89
31-Bromo-4-nitrobenzene(E)-4-Nitrostilbene91
41-Bromo-4-methoxybenzene(E)-4-Methoxystilbene82

Reaction Conditions: Aryl bromide (1 mmol), styrene (1.5 mmol), Pd(OAc)₂ (1 mol%), this compound (2 mol%), NaOAc (1.5 mmol), DMF (5 mL), 120 °C, 24 h.

Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

EntryAryl BromideProductYield (%)
14-Bromoacetophenone4-(Phenylethynyl)acetophenone88
24-Bromotoluene1-Methyl-4-(phenylethynyl)benzene90
31-Bromo-4-nitrobenzene1-Nitro-4-(phenylethynyl)benzene85
41-Bromo-4-fluorobenzene1-Fluoro-4-(phenylethynyl)benzene81

Reaction Conditions: Aryl bromide (1 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), this compound (4 mol%), CuI (1 mol%), Et₃N (2 mmol), THF (5 mL), 60 °C, 8 h.

Experimental Protocols

Protocol 1: Synthesis of Bis(this compound)palladium(II) Dichloride

This protocol describes the synthesis of a representative palladium complex of this compound.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (2.0 equiv.) and anhydrous acetonitrile.

  • Stir the mixture at room temperature until the ligand is completely dissolved.

  • To the stirred solution, add Palladium(II) chloride (1.0 equiv.).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the Bis(this compound)palladium(II) dichloride complex.

  • Characterize the complex using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and elemental analysis).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling using an in situ prepared catalyst.

Materials:

  • Aryl bromide

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a dry reaction vessel, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Add Palladium(II) acetate (2 mol%) and this compound (4 mol%).

  • Add the solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 3: General Procedure for Heck Cross-Coupling

Materials:

  • Aryl bromide

  • Styrene (or other olefin)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk tube, combine the aryl bromide (1.0 equiv.), Pd(OAc)₂ (1 mol%), this compound (2 mol%), and NaOAc (1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMF followed by the olefin (e.g., styrene, 1.5 equiv.) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 4: General Procedure for Sonogashira Cross-Coupling

Materials:

  • Aryl bromide

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • This compound

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), this compound (4 mol%), and CuI (1 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, followed by the terminal alkyne (1.2 equiv.) and triethylamine (2.0 equiv.).

  • Stir the reaction mixture at 60 °C for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - Aryl Halide - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - this compound reactants->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas and Purge with Inert Gas (Ar or N₂) solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench workup Aqueous Work-up & Extraction quench->workup dry Dry Organic Layer workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - Purity (HPLC) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L₂ OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_RAr R-Pd(II)-Ar L₂ Transmetal->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a Phenyl-Benzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the body's own cellular disposal machinery.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The choice of the E3 ligase ligand is critical for the efficacy and selectivity of a PROTAC. While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are most commonly used, there is a continuous effort to develop novel E3 ligase recruiters to expand the scope of targeted protein degradation. Within this context, benzimidazole-based ligands have shown promise as effective recruiters of the CRBN E3 ligase.[4]

This document provides detailed application notes on the use of phenyl-benzimidazole derivatives, such as 5-Bromo-1-phenyl-1H-benzoimidazole, in the synthesis of PROTACs. The bromo-substituent on the benzimidazole core serves as a versatile chemical handle for the attachment of linkers through cross-coupling reactions, enabling the modular construction of PROTAC libraries. Herein, we focus on the synthesis of a phenyl-benzimidazole-based CRBN ligand and its incorporation into a PROTAC targeting the epigenetic reader protein BRD4, a well-established target in oncology.

Signaling Pathway and Mechanism of Action

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that plays a crucial role in the regulation of gene transcription. It recognizes and binds to acetylated lysine residues on histones, thereby recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of key oncogenes such as c-MYC.[1]

A BRD4-targeting PROTAC based on a phenyl-benzimidazole CRBN ligand operates through the following mechanism:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to BRD4 via its BRD4-targeting moiety and to the CRBN E3 ligase via its phenyl-benzimidazole ligand. This results in the formation of a BRD4-PROTAC-CRBN ternary complex.

  • Ubiquitination : The induced proximity of BRD4 to the CRBN E3 ligase complex facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.

  • Proteasomal Degradation : The polyubiquitinated BRD4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Catalytic Cycle : The PROTAC is released after inducing ubiquitination and can subsequently engage another BRD4 and CRBN molecule, acting in a catalytic manner.

This process leads to the effective and sustained depletion of cellular BRD4 levels, resulting in the downregulation of its target genes and subsequent anti-proliferative effects in cancer cells.

PROTAC_Mechanism PROTAC-Mediated Degradation of BRD4 via a Phenyl-Benzimidazole CRBN Ligand cluster_synthesis PROTAC Synthesis cluster_degradation Cellular Degradation Pathway This compound This compound PROTAC PROTAC This compound->PROTAC Suzuki Coupling Linker Linker Linker->PROTAC BRD4_Ligand BRD4 Ligand BRD4_Ligand->PROTAC Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded BRD4 (Peptides) Proteasome->Degradation

PROTAC synthesis and mechanism of action.

Data Presentation

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following tables summarize representative data for BRD4-targeting PROTACs, including those with benzimidazole-based CRBN ligands.

Table 1: Quantitative Degradation Data for Representative BRD4 PROTACs

PROTACE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
dBET6 Pomalidomide (CRBN)BRD4HepG223.32>95[5]
ARV-825 Pomalidomide (CRBN)BRD4RS4;11<1>95[6]
MZ1 VH032 (VHL)BRD4HeLa19>90[6]
Compound 37 Pomalidomide (CRBN)BRD4MDA-MB-231100-1000>90[7]
PROTAC 5Y-3 Benzimidazole (CRBN)BRD4SU-DHL-4N/APotent[4]

Note: N/A indicates that the specific value was not available in the cited literature, but potent degradation was observed.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a phenyl-benzimidazole-based PROTAC and its biological evaluation.

Protocol 1: Synthesis of a Phenyl-Benzimidazole-based CRBN Ligand with a Linker Attachment Point

This protocol describes a potential synthetic route to functionalize this compound for linker attachment via a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start This compound Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki_Coupling Boronic_Ester Boronic Ester with Linker Boronic_Ester->Suzuki_Coupling Intermediate Phenyl-Benzimidazole with Linker Suzuki_Coupling->Intermediate Deprotection Deprotection (if needed) Intermediate->Deprotection Final_Ligand Functionalized CRBN Ligand Deprotection->Final_Ligand

Synthesis workflow for a functionalized CRBN ligand.

Materials and Reagents:

  • This compound

  • Linker-B(pin) (e.g., a PEG linker with a terminal boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)[8][9]

  • Base (e.g., K2CO3 or Cs2CO3)[8][9]

  • Solvent (e.g., 1,4-dioxane/water mixture)[10]

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask, add this compound (1.0 eq), the boronic ester linker (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the flask under an inert atmosphere (nitrogen or argon).

  • Reaction : Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the functionalized phenyl-benzimidazole CRBN ligand.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of the functionalized CRBN ligand (with a terminal amine or carboxylic acid on the linker) to a POI ligand.

Materials and Reagents:

  • Functionalized phenyl-benzimidazole CRBN ligand

  • Functionalized BRD4 ligand (e.g., JQ1 with a carboxylic acid or amine handle)

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Activation : If coupling a carboxylic acid, pre-activate it by dissolving the acid-functionalized partner (either the CRBN ligand or the POI ligand) in anhydrous DMF and adding the coupling agents (HATU or EDC/HOBt) and DIPEA. Stir for 15-30 minutes at room temperature.

  • Coupling : Add the amine-functionalized partner to the activated mixture.

  • Reaction : Stir the reaction at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction by LC-MS.

  • Purification : Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Protocol 3: Western Blot Analysis of BRD4 Degradation

This protocol details the procedure for assessing the degradation of BRD4 in cultured cells following treatment with the synthesized PROTAC.

Materials and Reagents:

  • Cell line expressing BRD4 (e.g., SU-DHL-4, HeLa, HepG2)[4][5]

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4 and anti-loading control (e.g., α-Tubulin, GAPDH, or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment : Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (typically ranging from 1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 4, 8, 16, or 24 hours).[1][11]

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[11][12]

  • Protein Quantification : Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[12]

  • SDS-PAGE and Western Blotting :

    • Normalize the protein samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody and the anti-loading control antibody overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Detect the protein bands using an ECL substrate and an imaging system.[12]

    • Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal.

    • Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax values.[13]

Western_Blot_Workflow Western Blot Workflow for BRD4 Degradation Cell_Seeding 1. Cell Seeding PROTAC_Treatment 2. PROTAC Treatment (Dose-response & Time-course) Cell_Seeding->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-BRD4, anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry, DC50/Dmax Calculation) Detection->Analysis

Workflow for Western Blot analysis.

Conclusion

The use of a this compound scaffold represents a promising avenue for the development of novel CRBN-recruiting PROTACs. The bromine atom provides a convenient point for synthetic elaboration, allowing for the facile introduction of various linkers through robust chemical transformations like the Suzuki-Miyaura cross-coupling. The resulting phenyl-benzimidazole-based PROTACs have demonstrated the potential to effectively degrade key therapeutic targets such as BRD4. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to synthesize and evaluate this emerging class of targeted protein degraders.

References

Application Notes and Protocols for Cell-based Assays Using 5-Bromo-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The fused benzene and imidazole rings of the benzimidazole scaffold allow for versatile chemical modifications, leading to a broad range of biological effects.[1][3] 5-Bromo-1-phenyl-1H-benzoimidazole is a specific derivative within this class, and its chemical structure suggests potential for biological activity that warrants investigation.[4][5] Preliminary research on similar brominated benzimidazole compounds indicates potential for inducing apoptosis and inhibiting cancer cell proliferation, possibly through the modulation of key signaling pathways.[4][6]

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound using established cell-based assays. The following protocols are foundational for characterizing the compound's mechanism of action and its potential as a therapeutic agent.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex signaling cascade. While the specific targets of this compound are yet to be fully elucidated, a plausible mechanism of action, based on related compounds, is the induction of apoptosis through intrinsic or extrinsic pathways. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated.

cluster_0 Apoptosis Induction Compound This compound Cellular_Stress Cellular Stress Compound->Cellular_Stress induces Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion activates Caspase9 Caspase-9 Mitochondrion->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Generalized intrinsic apoptosis pathway potentially induced by this compound.

Experimental Protocols

The following sections detail the protocols for key cell-based assays to characterize the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]

Experimental Workflow:

cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with 5-Bromo-1-phenyl- 1H-benzoimidazole A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 1-4 hours D->E F 6. Add solubilization solution E->F G 7. Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Cell Treatment: Replace the medium in each well with 100 µL of medium containing the various concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100
Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[8][9]

Experimental Workflow:

cluster_workflow Apoptosis Assay Workflow A 1. Treat cells with compound B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V and PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each treatment condition.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]

Data Presentation:

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Compound (Low Conc.)
Compound (Mid Conc.)
Compound (High Conc.)
Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, enabling the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Experimental Workflow:

cluster_workflow Cell Cycle Analysis Workflow A 1. Treat cells with compound B 2. Harvest and wash cells A->B C 3. Fix cells in ice-cold 70% ethanol B->C D 4. Wash and resuspend in PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide E->F G 7. Analyze by flow cytometry F->G

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with this compound at various concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, then wash them with ice-cold PBS.[12]

  • Fixation: Resuspend the cell pellet (approximately 2 x 10⁶ cells) in 1 mL of ice-cold PBS. While vortexing gently, slowly add the cell suspension to 9 mL of ice-cold 70% ethanol.[10]

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or overnight).[13]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI staining solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature, protected from light.[10]

  • Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
Compound (Low Conc.)
Compound (Mid Conc.)
Compound (High Conc.)

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a novel therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical development, including mechanism of action studies and in vivo efficacy testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Bromo-1-phenyl-1H-benzoimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yields and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of N-phenyl benzimidazoles, such as this compound, is typically achieved through a multi-step process. A common strategy involves the initial formation of the benzimidazole core, followed by N-arylation. An alternative is the condensation of a pre-arylated diamine with a suitable one-carbon synthon. The direct condensation of 4-bromo-1,2-phenylenediamine with benzaldehyde often leads to a mixture of products and is not the preferred route for this specific compound.

Q2: My overall yield is consistently low. What are the primary factors I should investigate?

A2: Low yields are a frequent issue in multi-step syntheses. The first parameters to optimize are typically the choice of catalyst and solvent for the N-arylation step, as this can be the most challenging transformation. Reaction temperature and time are also crucial. For the initial benzimidazole formation, ensuring the purity of the starting materials and the efficiency of the cyclization catalyst are key.[1][2]

Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What are these likely to be?

A3: In benzimidazole synthesis, the formation of side products is common. Direct condensation of an o-aryldiamine with an aldehyde can yield a complex mixture, including 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazole intermediates. During N-arylation, incomplete reaction can leave starting material, and side reactions can lead to other arylated species.

Q4: How can I improve the selectivity for the desired N-1 phenylated isomer?

A4: Achieving high selectivity for N-1 substitution is a known challenge.[3] The choice of catalyst and base in the N-arylation step is critical. Copper-catalyzed N-arylation reactions (such as the Ullmann condensation or Buchwald-Hartwig amination) are commonly employed for this purpose and offer good control over selectivity when optimized.[4]

Q5: Are there any "green" or more environmentally friendly methods for this synthesis?

A5: Yes, green chemistry approaches to benzimidazole synthesis are an active area of research.[3][5] These methods often involve using water as a solvent, employing reusable heterogeneous catalysts, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[6][7] For example, some syntheses have been successful using catalysts like gold nanoparticles or performing the reaction under solvent-free conditions.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst for either the cyclization or N-arylation step may be old, improperly stored, or of poor quality. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction. 3. Poor Quality Starting Materials: Impurities in the o-phenylenediamine or benzaldehyde can inhibit the reaction.[9] 4. Atmospheric Conditions: The reaction, particularly if using organometallic catalysts, may be sensitive to air or moisture.1. Use a fresh batch of catalyst or screen different types of catalysts (e.g., for N-arylation, compare different copper or palladium sources). 2. Perform a systematic optimization of reaction parameters. Screen different solvents (e.g., DMF, Dioxane, Toluene) and vary the temperature.[1] Monitor the reaction by TLC or LC-MS to determine the optimal duration.[1] 3. Check the purity of your starting materials by NMR or melting point and purify if necessary. 4. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Product is Contaminated with Starting Material 1. Incomplete Reaction: Insufficient reaction time, low temperature, or an inadequate amount of a reagent can lead to unreacted starting materials. 2. Reversible Reaction: The reaction may be reaching equilibrium before all the starting material is consumed.1. Increase the reaction time and/or temperature. Monitor the reaction progress to ensure it has gone to completion.[9] Consider adding a slight excess of one of the reagents. 2. If water is a byproduct of the reaction (e.g., in the initial cyclization), consider using a Dean-Stark trap or adding molecular sieves to drive the reaction forward.
Formation of Dark, Tarry Byproducts 1. Decomposition: Benzimidazole derivatives can be sensitive to high temperatures or strongly acidic conditions, leading to degradation.[9] 2. Oxidation: The starting materials or the product may be susceptible to air oxidation, especially at elevated temperatures.1. Avoid excessively high temperatures and prolonged reaction times. If using an acid catalyst, consider a milder one. 2. Perform the reaction under an inert atmosphere.[9] 3. Purify the crude product using column chromatography to remove polymeric or tarry materials.
Difficulty in Product Purification 1. Similar Polarity of Products: Side products may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Product is Difficult to Crystallize: The crude product may be an oil or amorphous solid that is resistant to crystallization.1. Optimize the reaction to minimize side product formation. Try different solvent systems for column chromatography, or consider using a different stationary phase. 2. Attempt recrystallization from a variety of solvent systems. If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Bromo-1H-benzoimidazole

This protocol describes the initial formation of the benzimidazole ring.

Materials:

  • 4-Bromo-1,2-benzenediamine

  • Trimethyl orthoformate

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a solution of 4-bromo-1,2-benzenediamine (16 mmol) in N,N-dimethylformamide (22 mL), add trimethyl orthoformate (44 mL).[10]

  • Add concentrated hydrochloric acid (1.5 mL) dropwise to the mixture.[10]

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with deionized water (200 mL).[10]

  • Adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.[10]

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-1H-benzoimidazole, which can be used in the next step or purified further.[10]

Protocol 2: N-Arylation to form this compound (Ullmann Condensation)

This protocol describes the addition of the phenyl group to the benzimidazole nitrogen.

Materials:

  • 5-Bromo-1H-benzoimidazole (from Protocol 1)

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine 5-Bromo-1H-benzoimidazole (1.0 equiv), iodobenzene (1.2 equiv), Copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture at 120-140°C under an inert atmosphere (Nitrogen or Argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Table 1: Illustrative Yield Data for Benzimidazole Synthesis Optimization

The following table summarizes how different reaction parameters can influence the yield of a typical benzimidazole synthesis. Note that these are representative values and actual results will vary based on the specific substrates and conditions.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol801235
2NH₄Cl (30 mol%)Ethanol80285
3Au/TiO₂ (1 mol%)[8]Toluene1502492
4Er(OTf)₃ (5 mol%)Water80195
5Microwave (Solvent-free)Montmorillonite K101100.2590

Visualized Workflows and Logic

General Experimental Workflow

The following diagram illustrates the typical experimental workflow for the two-step synthesis of this compound.

G cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: N-Arylation A 1. Reaction Setup (4-Bromo-1,2-benzenediamine, Trimethyl orthoformate, HCl) B 2. Reaction (Stir at RT, 1h) A->B C 3. Work-up (Quench, Neutralize, Extract) B->C D 4. Isolation (Dry, Concentrate) C->D E 5. Reaction Setup (5-Bromo-1H-benzoimidazole, Iodobenzene, CuI, K₂CO₃) D->E Crude Product F 6. Reaction (Heat at 120-140°C) E->F G 7. Work-up (Quench, Extract) F->G H 8. Purification (Column Chromatography) G->H I Analysis (NMR, MS, Purity) H->I Final Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

This decision tree provides a logical approach to troubleshooting low product yield.

G Start Low Yield Observed CheckPurity Are starting materials pure? Start->CheckPurity Purify Purify starting materials (Recrystallization/Distillation) CheckPurity->Purify No CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify->CheckPurity OptimizeT Optimize Temperature & Reaction Time CheckConditions->OptimizeT No CheckCatalyst Is the catalyst active? CheckConditions->CheckCatalyst Yes OptimizeT->CheckConditions NewCatalyst Use fresh catalyst or screen alternatives CheckCatalyst->NewCatalyst No CheckAtmosphere Is the reaction air/moisture sensitive? CheckCatalyst->CheckAtmosphere Yes NewCatalyst->CheckCatalyst InertAtmosphere Run under N₂ or Ar CheckAtmosphere->InertAtmosphere Yes Success Yield Improved CheckAtmosphere->Success No InertAtmosphere->Success

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 5-Bromo-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 5-Bromo-1-phenyl-1H-benzoimidazole.

Troubleshooting Purification Issues

This section provides a question-and-answer style guide to troubleshoot common problems observed during the purification of this compound.

Problem Question Possible Cause & Solution
Low Yield After Purification My final yield of this compound is significantly lower than expected after recrystallization or column chromatography. What could be the reason?For Recrystallization: * Excessive solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Solution: Use a minimal amount of hot solvent to dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to induce crystallization. * Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.Solution: Select a solvent or solvent system where the product has high solubility at high temperatures and low solubility at room or lower temperatures. Test solubility in various solvents on a small scale first.For Column Chromatography: * Incorrect eluent polarity: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all or elute very slowly, leading to broad peaks and loss of material on the column.Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired product for good separation. A common starting point for benzimidazole derivatives is a mixture of hexanes and ethyl acetate.[1][2] * Improper column packing: Channels or cracks in the silica gel can lead to poor separation and product loss.Solution: Ensure the column is packed uniformly without any air bubbles or cracks.
Persistent Impurities After purification, I still see spots on my TLC that correspond to impurities. How can I remove them?* Co-eluting impurities: An impurity may have a similar polarity to your product, making separation by column chromatography difficult with the current eluent system.Solution: Try a different solvent system for chromatography. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity. For basic impurities, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.[2] * Isomeric byproducts: The synthesis of this compound can potentially lead to the formation of the 6-Bromo isomer. These isomers can be difficult to separate.Solution: High-performance column chromatography with a fine mesh silica gel and a carefully optimized eluent system may be required. Gradient elution can also be effective. Recrystallization from a carefully chosen solvent system might also help in separating isomers if they have sufficiently different solubilities. * Unreacted starting materials: Incomplete reaction can leave unreacted 5-bromo-1H-benzimidazole or the phenylating agent.Solution: An acid-base extraction can be effective. 5-bromo-1H-benzimidazole is basic and can be removed by washing the organic solution with a dilute acid.
Oily Product Instead of Crystals During recrystallization, my product separates as an oil instead of forming crystals. What should I do?* Solution is too concentrated or cooled too quickly: This can lead to the product "oiling out."Solution: Add a small amount of hot solvent to dissolve the oil, and then allow the solution to cool down much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization. Seeding with a small crystal of the pure product can also be effective. * Presence of impurities: Impurities can lower the melting point of the mixture and inhibit crystallization.Solution: Try to purify the crude product by a preliminary method like a quick filtration through a silica plug before attempting recrystallization.
Colored Impurities My final product has a persistent yellow or brown color. How can I decolorize it?* Oxidation or polymeric byproducts: Benzimidazole derivatives can sometimes form colored impurities due to oxidation or side reactions, especially at elevated temperatures.[1]Solution: During workup, washing with a solution of sodium bisulfite can help remove some colored impurities. Adding activated charcoal to the hot solution during recrystallization can also be effective in adsorbing colored compounds. However, use charcoal sparingly as it can also adsorb your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The synthesis of this compound, often achieved through an N-arylation reaction like the Ullmann condensation, can lead to several byproducts:

  • Isomeric Products: The most common isomeric byproduct is 6-Bromo-1-phenyl-1H-benzoimidazole . This forms because the starting material, 5-bromo-1H-benzimidazole, exists as a mixture of 5-bromo and 6-bromo tautomers in solution.

  • Unreacted Starting Materials: 5-Bromo-1H-benzimidazole and the phenylating agent (e.g., iodobenzene, phenylboronic acid) may remain if the reaction does not go to completion.

  • Homocoupling Product: In coupling reactions, the phenylating agent can react with itself to form biphenyl .

  • Debrominated Product: Under certain reductive conditions during the reaction or workup, the bromo group can be lost, leading to the formation of 1-phenyl-1H-benzimidazole .[3]

Q2: What are the key physical properties of this compound and its potential byproducts?

Having reference data for the main product and potential impurities is crucial for identification and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₁₃H₉BrN₂273.13Not available-
6-Bromo-1-phenyl-1H-benzoimidazoleC₁₃H₉BrN₂273.13Not available-
5-Bromo-1H-benzimidazole[4][5]C₇H₅BrN₂197.03130-134Off-white powder
1-Phenyl-1H-benzimidazole[3]C₁₃H₁₀N₂194.23--
BiphenylC₁₂H₁₀154.2169-72White solid

Q3: What are the recommended solvent systems for column chromatography?

A good starting point for the purification of this compound by silica gel column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Initial Screening: Use TLC to test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1). The ideal system should give the product an Rf value of approximately 0.2-0.3.

  • Alternative System: If separation is not optimal, a Dichloromethane:Methanol system can be explored.[6]

  • For Basic Impurities: If unreacted 5-bromo-1H-benzimidazole is present and causing tailing, adding 0.1-1% triethylamine to the eluent can improve the peak shape and separation.[2]

Q4: What is a suitable solvent for recrystallization?

The choice of solvent for recrystallization is critical and should be determined experimentally on a small scale.

  • Good Candidates: Based on the properties of similar benzimidazole derivatives, good solvents to try are ethanol , methanol , or a mixture of ethanol and water .[7][8] The product should be soluble in the hot solvent and sparingly soluble when cold.

  • Procedure: Dissolve the crude product in a minimal amount of the boiling solvent. If the product is very soluble even in the cold solvent, a second, less polar "anti-solvent" can be added dropwise to the hot solution until turbidity is observed, then the solution is allowed to cool slowly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC plates. A common starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system will give the desired product an Rf value of 0.2-0.3 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the column is packed uniformly without any air bubbles or cracks.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizing Purification Workflows

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude this compound tlc_analysis TLC Analysis of Crude Product start->tlc_analysis impurities_visible Impurities Visible? tlc_analysis->impurities_visible main_spot_clean Main Spot Looks Clean? impurities_visible->main_spot_clean No column_chromatography Column Chromatography impurities_visible->column_chromatography Yes main_spot_clean->column_chromatography No (streaking/close spots) recrystallization Recrystallization main_spot_clean->recrystallization Yes column_chromatography->recrystallization Collect & Combine Pure Fractions re_evaluate Re-evaluate Purification Strategy (e.g., different column, solvent, or technique) column_chromatography->re_evaluate Impurities still present final_product Pure Product recrystallization->final_product recrystallization->re_evaluate Low yield or oily product Side_Reactions starting_materials 5-Bromo-1H-benzimidazole + Phenylating Agent desired_product This compound starting_materials->desired_product Main Reaction isomer 6-Bromo-1-phenyl-1H-benzoimidazole starting_materials->isomer Tautomerization then Reaction homocoupling Biphenyl starting_materials->homocoupling Self-Coupling of Phenylating Agent debromination 1-Phenyl-1H-benzimidazole starting_materials->debromination Reductive Conditions unreacted Unreacted Starting Materials starting_materials->unreacted Incomplete Reaction

References

Overcoming solubility issues of 5-Bromo-1-phenyl-1H-benzoimidazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-1-phenyl-1H-benzoimidazole

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low solubility in neutral aqueous solutions?

A1: The molecular structure of this compound contains multiple aromatic rings (a phenyl group and a benzimidazole system), which are hydrophobic. This significant nonpolar surface area limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility.

Q2: How does pH influence the solubility of this compound?

A2: Benzimidazole derivatives are typically weakly basic. The predicted pKa of this compound is approximately 3.61. This means the compound can become protonated and form a more soluble salt in acidic conditions, specifically at a pH below its pKa. Therefore, its solubility is expected to be significantly higher in dilute acidic solutions compared to neutral or basic buffers.

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the solubility of poorly soluble compounds. The most common initial approaches for laboratory settings include:

  • pH Adjustment: Lowering the pH of the aqueous medium to below the compound's pKa.

  • Co-solvents: Adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.

  • Surfactants: Using detergents that form micelles to encapsulate the hydrophobic compound, increasing its apparent solubility in water.

  • Complexation: Employing agents like cyclodextrins that have a hydrophobic interior and a hydrophilic exterior to form inclusion complexes with the drug molecule.

  • Advanced Formulation: For drug development, techniques like solid dispersions and nanosuspensions are also highly effective.

Troubleshooting Guide

Issue: My compound precipitated when I diluted my concentrated DMSO stock into an aqueous buffer.

This is a common issue for poorly soluble compounds when the solvent composition changes abruptly from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous medium.

Troubleshooting Workflow

Here is a step-by-step workflow to address compound precipitation.

G cluster_start cluster_steps Troubleshooting Steps cluster_end start Start: Compound Precipitates from DMSO/Buffer Mix step1 Is final DMSO concentration >0.5%? start->step1 step2 Can assay tolerate higher DMSO? (Run vehicle control test) step1->step2 Yes step4 Lower final compound concentration and re-test. step1->step4 No step3 Increase final DMSO concentration (e.g., to 1%) and re-test. step2->step3 Yes step2->step4 No step3->step4 Fails end_solved Problem Solved step3->end_solved Success step5 Does buffer pH permit acidification? step4->step5 Fails step4->end_solved Success step6 Lower buffer pH (e.g., to 6.0-6.5) and re-test. step5->step6 Yes step7 Prepare solution using a co-solvent (e.g., PEG 400, Ethanol) step5->step7 No step6->step7 Fails step6->end_solved Success step8 Prepare solution using a surfactant or cyclodextrin step7->step8 Fails step7->end_solved Success step8->end_solved Success end_escalate Advanced Formulation Needed (e.g., Nanosuspension, Solid Dispersion) step8->end_escalate Fails

Caption: Troubleshooting workflow for addressing compound precipitation.

Q&A Troubleshooting Steps

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: The tolerance to DMSO is cell-line specific. As a general rule, the final concentration of DMSO should be kept below 1%, and ideally at or below 0.5%. Some sensitive primary cells or specific cell lines may show signs of toxicity or altered function at concentrations as low as 0.1%. It is critical to run a vehicle control (your assay medium with the same final concentration of DMSO but without the compound) to ensure the solvent is not affecting the experimental results.

Q5: Can I use a co-solvent to prevent my compound from precipitating?

A5: Yes, this is a very effective strategy. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of hydrophobic compounds. Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol. Adding a small percentage (e.g., 5-10%) of a co-solvent to your final assay buffer can often keep the compound in solution.

Q6: How do I choose the right solubilization strategy for my experiment?

A6: The choice depends on your experimental constraints and the required compound concentration. The following decision tree can help guide your selection.

G cluster_start cluster_choices Decision Factors cluster_solutions Recommended Strategies start Need to Increase Solubility q1 Is the experiment cell-based? start->q1 q2 Is the assay sensitive to detergents? q1->q2 Yes sol_ph Try pH Adjustment q1->sol_ph No (in-vitro only) q3 Is a minor pH change (e.g., to 6.5) acceptable for the assay? q2->q3 Yes sol_surfactant Use a non-ionic surfactant (Tween 80, Polysorbate 20) q2->sol_surfactant No q4 Is a small amount of an organic solvent (1-10%) acceptable? q3->q4 No q3->sol_ph Yes sol_cosolvent Use a Co-solvent (PEG 400, Propylene Glycol) q4->sol_cosolvent Yes sol_cyclo Use Cyclodextrin (HP-β-CD, Methyl-β-CD) q4->sol_cyclo No

Caption: Decision tree for selecting a solubilization strategy.

Data & Reference Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 221636-18-6Guidechem
Molecular Formula C₁₃H₉BrN₂Guidechem
Molecular Weight 273.13 g/mol Guidechem
Predicted pKa 3.61 ± 0.10Guidechem
Appearance White to off-white solidInternal Data
Storage Room Temperature, Sealed in DryGuidechem

Table 2: Illustrative Aqueous Solubility of Benzimidazole Derivatives at Different pH

Note: This data is for the related compound Albendazole and is provided to illustrate the typical pH-dependent solubility profile of benzimidazoles. Actual values for this compound will vary.

pH of BufferSolubility of Albendazole (µg/mL)Fold Increase vs. pH 8.0
2.0 23.5~17.7x
4.0 2.0~1.5x
6.0 1.5~1.1x
8.0 1.331.0x
10.0 1.4~1.1x

Table 3: Common Excipients for Solubility Enhancement

Excipient TypeExampleTypical Starting ConcentrationNotes
Co-solvent Polyethylene Glycol 400 (PEG 400)5 - 10% (v/v)Generally well-tolerated in many assays.
Co-solvent Ethanol1 - 5% (v/v)Check for compatibility with the assay; can be toxic to cells at higher concentrations.
Surfactant Polysorbate 80 (Tween 80)0.1 - 1% (v/v)Forms micelles. Can interfere with assays involving membranes or proteins.
Complexation Agent Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1 - 5% (w/v)Forms inclusion complexes. Generally considered safe for cell-based assays.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)

  • Objective: To prepare a working solution of this compound in an aqueous buffer containing a co-solvent to prevent precipitation.

  • Materials:

    • This compound

    • 100% DMSO (anhydrous)

    • Polyethylene Glycol 400 (PEG 400)

    • Target aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a high-concentration primary stock solution (e.g., 50 mM) of the compound in 100% DMSO. Ensure it is fully dissolved.

    • Prepare the final aqueous buffer containing the co-solvent. For a 10% PEG 400 buffer, mix 9 parts aqueous buffer with 1 part PEG 400.

    • Perform a serial dilution. For a 100 µM final concentration from a 50 mM stock (a 1:500 dilution):

      • Add 498 µL of the "10% PEG 400 buffer" to a sterile tube.

      • While vortexing the tube gently, add 2 µL of the 50 mM DMSO stock solution.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • Note: Always prepare a vehicle control containing the same final concentrations of DMSO and PEG 400 in the buffer.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

  • Objective: To increase the apparent solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Materials:

    • This compound

    • 100% DMSO (anhydrous)

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Target aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 10% (w/v) HP-β-CD solution by dissolving 1 g of HP-β-CD powder in 10 mL of your target aqueous buffer. This may require gentle warming and stirring. Allow to cool to room temperature.

    • Prepare a high-concentration primary stock solution (e.g., 50 mM) of the compound in 100% DMSO.

    • To prepare the final working solution (e.g., 100 µM), add the required volume of the DMSO stock to the HP-β-CD solution.

      • Add 498 µL of the 10% HP-β-CD solution to a sterile tube.

      • While vortexing, add 2 µL of the 50 mM DMSO stock.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.

    • Visually inspect for clarity before use.

    • Note: The use of cyclodextrins has been shown to be an effective strategy for improving the solubility of benzimidazole derivatives.

Common side reactions in the synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a two-step process:

  • Formation of the Benzimidazole Core: The most common method is the Phillips-Ladenburg synthesis, which involves the condensation of 4-bromo-1,2-phenylenediamine with a suitable one-carbon synthon like formic acid or its derivatives (e.g., trimethyl orthoformate) to form 5-bromo-1H-benzimidazole.[1]

  • N-Arylation: The subsequent introduction of the phenyl group at the N1 position is typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination with an aryl halide (e.g., iodobenzene or bromobenzene) or a phenylboronic acid.

Q2: What is the most common side reaction during the synthesis of this compound?

A2: The most frequently encountered side reaction is the formation of the regioisomeric product, 6-Bromo-1-phenyl-1H-benzoimidazole . This occurs because the N-arylation of 5-bromo-1H-benzimidazole can proceed at either of the two nitrogen atoms of the imidazole ring, leading to a mixture of the 5-bromo and 6-bromo isomers.

Q3: How can I minimize the formation of the 6-bromo isomer?

A3: Achieving high regioselectivity can be challenging. The ratio of the 5-bromo to the 6-bromo isomer can be influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Careful optimization of these reaction conditions is crucial. Some strategies to improve regioselectivity include the use of specific ligands in palladium-catalyzed reactions that can sterically direct the arylation to the desired nitrogen.

Q4: What are other potential side reactions or impurities I should be aware of?

A4: Besides the formation of the 6-bromo isomer, other potential side reactions and impurities include:

  • Incomplete cyclization: Residual 4-bromo-1,2-phenylenediamine or intermediate Schiff bases may remain if the initial benzimidazole formation is incomplete.

  • Over-bromination: Under harsh brominating conditions (if starting from a non-brominated precursor), di- or tri-brominated benzimidazole species can be formed.

  • Unreacted starting materials: Incomplete N-arylation can lead to the presence of 5-bromo-1H-benzimidazole in the final product.

  • Oxidation of o-phenylenediamine: The starting material, 4-bromo-1,2-phenylenediamine, is susceptible to oxidation, which can lead to colored impurities in the product.[2]

Q5: How can I purify the desired this compound from its isomer and other impurities?

A5: Purification is typically achieved through column chromatography on silica gel.[3] A solvent system of ethyl acetate and hexane is often effective for separating the desired product from less polar impurities (like over-brominated byproducts) and more polar impurities (like unreacted starting material). Recrystallization from a suitable solvent can be used as a final purification step to obtain a highly pure product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Benzimidazole Ring Formation 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Deactivation of the acid catalyst. 3. Low purity of starting 4-bromo-1,2-phenylenediamine.1. Monitor the reaction by TLC to ensure completion. Consider increasing the reaction time or temperature. 2. Use a fresh batch of acid catalyst. 3. Purify the starting diamine by recrystallization before use.
Formation of a Mixture of 5-Bromo and 6-Bromo Isomers Lack of regioselectivity during the N-arylation step.1. Optimize Reaction Conditions: Systematically vary the catalyst (e.g., CuI, Pd(OAc)₂), ligand (e.g., DMEDA, Xantphos), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., DMF, Toluene, Dioxane). 2. Temperature Control: Lowering the reaction temperature may improve regioselectivity in some cases.
Presence of Unreacted 5-bromo-1H-benzimidazole Incomplete N-arylation.1. Increase the equivalents of the phenylating agent (e.g., phenylboronic acid or iodobenzene). 2. Increase the catalyst loading. 3. Extend the reaction time and/or increase the temperature. Monitor progress by TLC.
Product is Darkly Colored Oxidation of the 4-bromo-1,2-phenylenediamine starting material.[2]1. Perform the benzimidazole formation step under an inert atmosphere (e.g., nitrogen or argon). 2. Treat a solution of the crude product with activated charcoal to remove colored impurities before final purification.
Difficulty in Separating Isomers by Column Chromatography The 5-bromo and 6-bromo isomers have very similar polarities.1. Optimize Eluent System: Use a shallow gradient of a more polar solvent in a less polar solvent (e.g., a slow increase of ethyl acetate in hexane). 2. Use a High-Performance Stationary Phase: Consider using a finer mesh silica gel or a different type of stationary phase. 3. Recrystallization: Attempt fractional recrystallization from various solvents to selectively crystallize the desired isomer.

Experimental Protocols

A representative experimental protocol for the N-arylation step is provided below. Note that specific conditions may require optimization.

Protocol: Copper-Catalyzed N-Arylation of 5-bromo-1H-benzimidazole

  • Materials:

    • 5-bromo-1H-benzimidazole

    • Iodobenzene (or Phenylboronic Acid)

    • Copper(I) Iodide (CuI)

    • N,N'-Dimethylethylenediamine (DMEDA) (as ligand)

    • Potassium Carbonate (K₂CO₃) (as base)

    • Anhydrous N,N-Dimethylformamide (DMF) (as solvent)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1H-benzimidazole (1.0 mmol), iodobenzene (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

    • Add anhydrous DMF (5 mL) to the vessel.

    • Add DMEDA (0.2 mmol, 20 mol%) to the reaction mixture via syringe.

    • Seal the vessel and stir the mixture at 110-120 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 5-bromo and 6-bromo isomers and other impurities.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Arylation A 4-Bromo-1,2-phenylenediamine C 5-Bromo-1H-benzimidazole A->C Condensation B Formic Acid / Trimethyl Orthoformate B->C E This compound (Desired Product) C->E Cu or Pd Catalyst F 6-Bromo-1-phenyl-1H-benzoimidazole (Side Product) C->F Cu or Pd Catalyst D Phenylating Agent (e.g., Phenylboronic Acid) D->E D->F

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Crude Product (TLC, NMR, LC-MS) start->check_purity low_yield Low Yield? check_purity->low_yield isomer_issue Isomer Mixture? low_yield->isomer_issue No optimize_step1 Optimize Step 1: - Check reagents - Adjust temp/time low_yield->optimize_step1 Yes other_impurities Other Impurities? isomer_issue->other_impurities No optimize_step2 Optimize Step 2 (N-Arylation): - Screen catalysts/ligands/bases - Adjust temp/time isomer_issue->optimize_step2 Yes purification Purification: - Column Chromatography - Recrystallization other_impurities->purification Yes pure_product Pure Product other_impurities->pure_product No optimize_step1->start optimize_step2->start purification->pure_product

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Stability of 5-Bromo-1-phenyl-1H-benzoimidazole in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-1-phenyl-1H-benzoimidazole. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents and pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

This compound should be stored at room temperature in a tightly sealed container, protected from moisture.[1][2] For long-term storage, it is advisable to keep it in a dry and dark environment to prevent potential degradation.

Q2: I am seeing unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?

Unexpected peaks may indicate the presence of impurities or degradation products. This could be due to the inherent purity of the compound lot, or it could be a result of instability in the chosen solvent or experimental conditions. It is recommended to perform a forced degradation study to identify potential degradation products and establish appropriate analytical methods.[3]

Q3: How can I determine the stability of this compound in my specific experimental conditions?

To assess the stability of this compound, a stability study under your specific conditions (e.g., solvent, pH, temperature, light exposure) is recommended. This typically involves dissolving the compound in the solvent of interest and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4]

Q4: What solvents are commonly used to dissolve this compound?

While specific solubility data is limited, benzimidazole derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol. It is crucial to experimentally determine the solubility and stability in the chosen solvent system for your application.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound Precipitation The compound's solubility limit has been exceeded in the chosen solvent.- Gently warm the solution. - Use a different solvent with higher solubilizing power (e.g., DMSO). - Prepare a more dilute solution.
Discoloration of Solution This may indicate chemical degradation, possibly due to light exposure or reaction with the solvent.- Prepare fresh solutions and protect them from light. - Evaluate the stability of the compound in the chosen solvent over time using HPLC.
Inconsistent Results This could be due to variable stability of the compound under different experimental setups.- Standardize all experimental parameters, including solvent preparation, pH, temperature, and light exposure. - Perform control experiments to assess the baseline stability of the compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solubility
  • Preparation: Add a small, known amount of this compound to a vial.

  • Solvent Addition: Add the chosen solvent in small, incremental volumes.

  • Dissolution: After each addition, vortex the vial for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution.

  • Quantification: If the compound dissolves completely, the solubility is greater than the calculated concentration. If not, continue adding solvent until it dissolves to determine the approximate solubility.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 8 hours. At specific time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[3]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 8 hours. At specific time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[3]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 12 hours. At specific time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[3]

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Subsequently, dissolve a known amount in a suitable solvent and analyze by HPLC.[3]

    • Photostability: Expose a solution of the compound to a calibrated light source. A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC after the exposure period.[3]

  • Analysis: Analyze all samples using a suitable, validated HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation

The results of stability studies should be presented in a clear and organized manner to facilitate analysis.

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% RecoveryObservations
DMSO10099.599.5No change
Ethanol10098.298.2No change
Acetonitrile10099.199.1No change
Water (pH 7)10095.895.8Slight decrease

Table 2: Hypothetical Results of Forced Degradation Study

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl (60°C, 8h)15.22
0.1 M NaOH (60°C, 8h)25.83
3% H₂O₂ (RT, 12h)8.51
Dry Heat (80°C, 48h)2.10
Photostability5.31

Visualizations

Stability_Testing_Workflow start Start: Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photostability (Light Exposure) start->photo analyze HPLC Analysis (Quantify Parent & Degradants) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze report Report Results (Summarize in Tables) analyze->report

Caption: Workflow for Forced Degradation Study.

Logical_Troubleshooting_Flow issue Issue Encountered (e.g., Unexpected HPLC Peaks) check_purity Check Purity of Starting Material issue->check_purity Is the starting material pure? solvent_stability Assess Stability in Solvent check_purity->solvent_stability Yes modify_protocol Modify Experimental Protocol check_purity->modify_protocol No, obtain pure compound ph_stability Evaluate Effect of pH solvent_stability->ph_stability Is it stable in the solvent? solvent_stability->modify_protocol No, choose another solvent ph_stability->modify_protocol Is pH affecting stability? resolve Issue Resolved ph_stability->resolve No, investigate other factors modify_protocol->resolve

Caption: Logical Flow for Troubleshooting Stability Issues.

References

Preventing regioisomer formation in 5-Bromo-1-phenyl-1H-benzoimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole. Our focus is to address the common challenge of regioisomer formation and provide actionable solutions to improve the regioselectivity of your synthesis.

Troubleshooting Guide: Preventing Regioisomer Formation

The primary challenge in the synthesis of this compound is the formation of the undesired 6-bromo-1-phenyl-1H-benzoimidazole regioisomer. This occurs due to the two reactive nitrogen atoms in the benzimidazole ring. The following guide will help you troubleshoot and minimize the formation of this impurity.

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant formation of the 6-bromo-1-phenyl regioisomer (>10%) 1. Lack of Steric Hindrance: Standard N-arylation conditions may not provide enough steric differentiation between the N1 and N3 positions of the 5-bromobenzimidazole starting material.1a. Employ Sterically Bulky Ligands: In Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination), use bulky phosphine ligands such as XPhos or BrettPhos. These ligands increase the steric bulk around the palladium catalyst, favoring arylation at the less sterically hindered N1 position, which leads to the desired 5-bromo-1-phenyl isomer. 1b. Optimize Base and Solvent: The choice of base and solvent can influence the steric environment. For instance, using a bulky base like sodium tert-butoxide in a non-polar solvent such as toluene can enhance regioselectivity.
2. Reaction Temperature: Higher reaction temperatures can sometimes lead to a loss of selectivity and the formation of a thermodynamic mixture of isomers.2a. Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate, try lowering the temperature. Monitor the reaction progress by TLC or HPLC to find the optimal balance between reaction time and selectivity.
Inconsistent Isomer Ratios Between Batches 1. Catalyst Pre-activation: Inconsistent formation of the active catalyst can lead to variable results. Imidazole substrates can sometimes inhibit the formation of the active Pd(0)-ligand complex.1a. Pre-form the Active Catalyst: Before adding the 5-bromobenzimidazole, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent and heat for a short period (e.g., 3-5 minutes at 100-120°C). This ensures the formation of the active catalyst before the substrate is introduced, leading to more consistent and selective reactions.
2. Reagent Quality: Impurities in starting materials, particularly the 5-bromobenzimidazole or the phenylating agent, can affect the reaction outcome.2a. Ensure High Purity of Starting Materials: Purify starting materials if necessary. For example, 5-bromobenzimidazole can be recrystallized to remove any impurities that might interfere with the reaction.
Difficulty in Separating the 5-bromo and 6-bromo Isomers 1. Similar Polarity: The two regioisomers often have very similar polarities, making separation by standard column chromatography challenging.1a. Optimize Chromatographic Conditions: Use a high-performance silica gel and a carefully selected eluent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be required. 1b. Preparative HPLC: If baseline separation is not achievable by standard column chromatography, consider using preparative HPLC with a suitable reverse-phase column (e.g., C18) and a mobile phase such as acetonitrile/water with a modifier like formic acid or phosphoric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the N-phenylation of 5-bromobenzimidazole?

A1: The most common and effective methods are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1] Both methods can be tuned to favor the formation of the desired this compound isomer.

Q2: How can I confirm the identity of the 5-bromo-1-phenyl and 6-bromo-1-phenyl isomers?

A2: The most definitive method is 1H NMR spectroscopy. The proton environments in the benzimidazole core will be different for the two isomers. Specifically, the chemical shifts and coupling patterns of the aromatic protons on the benzimidazole ring will differ. For an unambiguous assignment, 2D NMR techniques like NOESY can be employed to identify through-space correlations between the phenyl protons and the protons on the benzimidazole ring. X-ray crystallography can also provide an absolute structure determination if a suitable crystal can be obtained.

Q3: Is there a general trend for regioselectivity in the N-arylation of substituted benzimidazoles?

A3: Yes, the regioselectivity is often governed by steric effects. The incoming aryl group will preferentially add to the less sterically hindered nitrogen atom. In the case of 5-bromobenzimidazole, the N1 position is generally considered less sterically hindered than the N3 position (adjacent to the bromo-substituted benzene ring), thus favoring the formation of the 5-bromo-1-phenyl isomer.[2]

Q4: What is the role of the ligand in the Buchwald-Hartwig amination for controlling regioselectivity?

A4: The ligand, typically a bulky phosphine, coordinates to the palladium catalyst. The size and shape of the ligand create a sterically demanding environment around the metal center. This steric bulk influences the approach of the benzimidazole substrate to the catalyst, favoring the coordination of the less hindered nitrogen atom (N1), which ultimately leads to the formation of the 5-bromo-1-phenyl product.

Data Presentation: Regioselective Synthesis Conditions

While specific quantitative data for the ratio of 5-bromo-1-phenyl to 6-bromo-1-phenyl isomers under different conditions is not extensively reported in the literature, the following table summarizes general conditions that have been found to promote high N1-selectivity in the arylation of unsymmetrical (benz)imidazoles. These conditions are recommended as a starting point for optimizing the synthesis of this compound.

Method Catalyst/Ligand Base Solvent Temp (°C) Key Feature for Regioselectivity
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosNaOtBuToluene100-120The bulky XPhos ligand provides steric hindrance, favoring N1 arylation.
Buchwald-Hartwig Amination Pd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH100-110BrettPhos is another bulky ligand effective for promoting N1 selectivity.
Ullmann Condensation CuI / 1,10-PhenanthrolineCs₂CO₃DMF110-130The ligand can influence the geometry of the copper complex, potentially favoring the less hindered nitrogen.

Experimental Protocols

Protocol 1: Regioselective Buchwald-Hartwig Amination (High N1-Selectivity)

This protocol is adapted from the highly N1-selective methods reported for unsymmetrical imidazoles and is expected to provide high selectivity for the 5-bromo-1-phenyl isomer.

Materials:

  • 5-Bromobenzimidazole

  • Phenyl bromide or Iodobenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (3 mL) and stir the mixture at 100-120°C for 3-5 minutes to pre-form the active catalyst.

  • Cool the mixture to room temperature.

  • To the pre-formed catalyst mixture, add 5-bromobenzimidazole (1.0 mmol), the phenyl halide (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100°C.

  • Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the this compound.

Protocol 2: Analytical HPLC Method for Isomer Separation

This method provides a starting point for the analytical separation of the 5-bromo-1-phenyl and 6-bromo-1-phenyl regioisomers. Optimization may be required based on the specific column and HPLC system used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the proportion of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction N-Arylation Reaction cluster_products Products 5-Bromobenzimidazole 5-Bromobenzimidazole Reaction_Conditions Pd or Cu Catalyst Ligand, Base, Solvent 5-Bromobenzimidazole->Reaction_Conditions Phenyl_Halide Phenyl Halide / Phenylboronic Acid Phenyl_Halide->Reaction_Conditions Desired_Product 5-Bromo-1-phenyl- 1H-benzoimidazole Reaction_Conditions->Desired_Product Favored Pathway (N1-attack) Isomer 6-Bromo-1-phenyl- 1H-benzoimidazole Reaction_Conditions->Isomer Minor Pathway (N3-attack)

Caption: Reaction pathway for the N-phenylation of 5-bromobenzimidazole leading to regioisomers.

Troubleshooting_Workflow Start High Regioisomer Formation? Use_Bulky_Ligand Use Bulky Ligand (e.g., XPhos) Start->Use_Bulky_Ligand Yes End Improved Regioselectivity Start->End No Preform_Catalyst Pre-form Catalyst (Heat Pd/Ligand) Use_Bulky_Ligand->Preform_Catalyst Optimize_Base_Solvent Optimize Base/Solvent (e.g., NaOtBu/Toluene) Preform_Catalyst->Optimize_Base_Solvent Lower_Temp Lower Reaction Temperature Optimize_Base_Solvent->Lower_Temp Check_Purity Check Starting Material Purity Lower_Temp->Check_Purity Check_Purity->End

Caption: Troubleshooting workflow for minimizing regioisomer formation.

Logical_Relationships Steric_Hindrance Increased Steric Hindrance (Bulky Ligand/Base) N1_Selectivity Increased N1-Selectivity Steric_Hindrance->N1_Selectivity Desired_Product_Yield Higher Yield of 5-Bromo-1-phenyl Isomer N1_Selectivity->Desired_Product_Yield Catalyst_Preactivation Catalyst Pre-activation Consistent_Kinetics Consistent Reaction Kinetics Catalyst_Preactivation->Consistent_Kinetics Reproducible_Ratio Reproducible Isomer Ratio Consistent_Kinetics->Reproducible_Ratio

Caption: Relationship between reaction parameters and regioselectivity.

References

Troubleshooting guide for 5-Bromo-1-phenyl-1H-benzoimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-phenyl-1H-benzoimidazole. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic strategies for the preparation of this compound:

  • Route A: N-arylation of 5-bromo-1H-benzimidazole. This typically involves an Ullmann condensation or a Buchwald-Hartwig amination of 5-bromo-1H-benzimidazole with an aryl halide (e.g., iodobenzene or bromobenzene) in the presence of a copper or palladium catalyst, respectively.

  • Route B: Cyclization of a pre-formed N-phenyl diamine. This involves the condensation of 4-bromo-N1-phenylbenzene-1,2-diamine with a one-carbon synthon like formic acid or trimethyl orthoformate, or the oxidative cyclization with an aldehyde like benzaldehyde.

Q2: I am having trouble with the purification of this compound. What are the recommended methods?

A2: Purification is most commonly achieved through column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed for further purification to obtain a highly pure product.

Q3: What are the most common subsequent reactions for this compound?

A3: Due to the presence of the bromo substituent, this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: To form a C-C bond with various aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: To form a C-N bond with a wide range of primary and secondary amines.

  • Sonogashira Coupling: To form a C-C triple bond with terminal alkynes.

  • Heck Coupling: To form a C-C double bond with alkenes.

Troubleshooting Guide

Synthesis of this compound

Q4: I am attempting the Ullmann condensation of 5-bromo-1H-benzimidazole with iodobenzene and getting a low yield. What are the potential causes and solutions?

A4: Low yields in Ullmann condensations are a common issue. Here are several factors to consider and troubleshoot:

  • Inactive Copper Catalyst: The copper catalyst, whether it's copper powder or a copper(I) salt, can be deactivated by oxidation.

    • Solution: Use freshly activated copper powder or a high-purity, recently purchased copper(I) salt. For copper powder, activation can be achieved by washing with a dilute acid solution, followed by water, ethanol, and ether, and then drying under vacuum.

  • Suboptimal Reaction Temperature: Ullmann reactions traditionally require high temperatures, often in excess of 150 °C.[1]

    • Solution: Ensure your reaction is reaching the optimal temperature. You may need to screen a range of temperatures (e.g., 150-210 °C) to find the sweet spot for your specific substrate combination.

  • Inappropriate Solvent: High-boiling polar aprotic solvents are typically required.

    • Solution: Solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are commonly used.[1] Ensure your solvent is anhydrous.

  • Base Inefficiency: The choice and quality of the base are critical.

    • Solution: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Presence of Water: Moisture can poison the catalyst and interfere with the reaction.

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: My synthesis of this compound from 4-bromo-o-phenylenediamine and benzaldehyde is producing multiple spots on TLC, including a major byproduct. What could this be?

A5: A common side reaction in the condensation of o-phenylenediamines with aldehydes is the formation of a 1,2-disubstituted benzimidazole, where a second molecule of the aldehyde reacts with the NH of the newly formed benzimidazole.

  • Solution:

    • Control Stoichiometry: Use a strict 1:1 stoichiometry of the diamine and aldehyde. Adding the aldehyde dropwise to the solution of the diamine can help to minimize the formation of the disubstituted product.

    • Reaction Conditions: Running the reaction at room temperature or slightly elevated temperatures may favor the formation of the desired monosubstituted product. Some methods utilize a mild oxidizing agent to facilitate the cyclization without promoting further reaction.[2]

Suzuki-Miyaura Coupling Reactions

Q6: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is not going to completion. What should I troubleshoot?

A6: Incomplete conversion in Suzuki-Miyaura couplings can be due to several factors. Below is a logical workflow for troubleshooting this issue.

G start Low Conversion in Suzuki Coupling check_reagents Verify Reagent Quality: - Arylboronic acid purity - Anhydrous solvent - Active catalyst - Dry base start->check_reagents optimize_base Optimize Base: - Try stronger bases (e.g., Cs₂CO₃, K₃PO₄) - Ensure base is finely powdered check_reagents->optimize_base Reagents OK optimize_catalyst Optimize Catalyst/Ligand: - Increase catalyst loading (e.g., 2-5 mol%) - Screen different phosphine ligands optimize_base->optimize_catalyst optimize_temp Optimize Temperature: - Incrementally increase reaction temperature optimize_catalyst->optimize_temp degas Ensure Proper Degassing: - Perform multiple vacuum/inert gas cycles optimize_temp->degas

Figure 1: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Q7: I am observing significant homocoupling of my boronic acid in the Suzuki reaction. How can I minimize this side reaction?

A7: Homocoupling is a common side reaction, particularly with electron-rich boronic acids.

  • Solutions:

    • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable and less prone to homocoupling.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid/ester, but avoid a large excess.

    • Lower Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

    • Proper Degassing: The presence of oxygen can promote homocoupling. Ensure the reaction mixture is thoroughly degassed.

Buchwald-Hartwig Amination

Q8: My Buchwald-Hartwig amination of this compound with a primary amine is giving a low yield. What are the critical parameters to optimize?

A8: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Choice: The nature of the phosphine ligand is crucial. For N-arylation of primary amines, bulky, electron-rich ligands are often preferred.

    • Solution: Screen different palladium precatalysts and ligands. For instance, using a catalyst system like Pd(OAc)₂ with a ligand such as XPhos or BINAP can have a significant impact on the yield.[3]

  • Base Selection: Strong, non-nucleophilic bases are typically required.

    • Solution: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base can be substrate-dependent, so screening may be necessary.[4]

  • Solvent: Anhydrous, aprotic solvents are generally used.

    • Solution: Toluene, dioxane, and THF are common solvents. Ensure they are thoroughly dried before use.

Data Presentation: Reaction Optimization

The following tables provide representative data for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions based on studies of structurally similar N-aryl bromo-heterocycles. These tables can serve as a starting point for the optimization of reactions with this compound.

Table 1: Optimization of Palladium Catalyst for the Suzuki-Miyaura Coupling of a Bromo-N-aryl-indazole [5]

EntryCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃DME2445
2Pd(PPh₃)₂Cl₂ (5)K₂CO₃DME1260
3Pd(dppf)Cl₂ (5)K₂CO₃DME292
4Pd(OAc)₂ (5) / SPhos (10)K₃PO₄Dioxane/H₂O1288

DME = Dimethoxyethane

Table 2: Optimization of Reaction Conditions for the Buchwald-Hartwig Amination of a Bromoestrone Derivative with Aniline [4]

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd(OAc)₂ (10)XPhos (10)DBUToluene36
2Pd(OAc)₂ (10)XPhos (10)KOtBuToluene91
3Pd(OAc)₂ (10)XPhos (10)NaOtBuToluene88
4Pd(OAc)₂ (10)BINAP (10)KOtBuToluene75
5Pd₂(dba)₃ (5)XPhos (10)KOtBuToluene10

Reactions were performed under microwave irradiation for 10 minutes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is a general procedure adapted from known Ullmann-type reactions.

Materials:

  • 5-bromo-1H-benzimidazole

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-1H-benzimidazole (1.0 equiv), iodobenzene (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes).

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: - 5-bromo-1H-benzimidazole - Iodobenzene - CuI - K₂CO₃ B Add Anhydrous DMF A->B C Degas with Inert Gas B->C D Heat to 150-160 °C C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Ethyl Acetate E->F G Filter through Celite F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Figure 2: Experimental workflow for the Ullmann condensation synthesis.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This is a general protocol based on typical conditions for Suzuki couplings of bromo-heterocycles.[6]

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add DME and water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound

This is a general protocol based on established methods for the amination of aryl bromides.[7]

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.4 equiv), BINAP (0.04 equiv), and Pd₂(dba)₃ (0.02 equiv).

  • Add anhydrous toluene via syringe.

  • Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_0 Catalyst Activation cluster_1 Amine Coordination & Deprotonation cluster_2 Product Formation pd0 Pd(0)Ln pd2 Ar-Pd(II)-Br(Ln) pd0->pd2 Oxidative Addition (Ar-Br) amide_complex Ar-Pd(II)-NR'R''(Ln) pd2->amide_complex + HNR'R'', - HBr product Ar-NR'R'' amide_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support researchers, scientists, and drug development professionals in the successful scale-up synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of N-aryl benzimidazoles like this compound can be approached in a few primary ways. One common method involves the condensation of 4-bromo-1,2-phenylenediamine with a phenylating agent, often under transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig or Ullmann condensation). Another approach is the reaction of 4-bromo-1,2-phenylenediamine with benzaldehyde followed by an oxidative cyclization. The choice of route often depends on the scale, available starting materials, and desired purity profile.

Q2: What is the role of a catalyst in the synthesis, and how do I choose the right one?

A2: In many synthetic routes for N-aryl benzimidazoles, a catalyst, typically a transition metal complex (e.g., palladium or copper-based), is crucial for facilitating the carbon-nitrogen bond formation. The choice of catalyst and corresponding ligand can significantly impact reaction efficiency, yield, and selectivity. Catalyst selection is often empirical, and screening a small set of catalysts and ligands on a small scale is recommended before scaling up.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: When scaling up, it is crucial to conduct a thorough safety assessment. Key considerations include:

  • Thermal Management: Large-scale reactions can be highly exothermic. Ensure adequate cooling capacity and monitor the internal reaction temperature closely.

  • Reagent Handling: Handle all chemicals, especially brominating agents and metal catalysts, in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).

  • Pressure Build-up: Be aware of potential off-gassing and ensure the reaction vessel is appropriately vented.

  • Solvent Safety: Use appropriate procedures for handling and disposing of large volumes of organic solvents.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2][3] These methods allow you to track the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific transformation. 2. Suboptimal Reaction Conditions: Temperature, solvent, or base may not be optimal.[4] 3. Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction.[1][4] 4. Incomplete Reaction: Insufficient reaction time.[4]1. Use a fresh batch of catalyst and consider screening different catalyst/ligand systems. 2. Perform small-scale optimization experiments to screen different solvents, temperatures, and bases. 3. Ensure the purity of starting materials by recrystallization or chromatography before use. 4. Monitor the reaction by TLC or HPLC to ensure it has gone to completion.[1][2]
Formation of Significant Impurities 1. Side Reactions: Undesired side reactions, such as over-bromination or formation of isomeric products, may occur. 2. Decomposition: The product or starting materials may be sensitive to high temperatures or prolonged reaction times, leading to degradation.[1] 3. Oxidation: o-Phenylenediamines are susceptible to air oxidation, which can form colored impurities.[1][4]1. Adjust stoichiometry, reaction temperature, and addition rates to minimize side reactions. 2. Avoid excessively high temperatures and monitor the reaction to prevent unnecessary heating after completion. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Product is a Dark Oil or Tarry Solid 1. Oxidation of Starting Material: As mentioned, o-phenylenediamines can oxidize, leading to dark, polymeric byproducts.[4] 2. Thermal Decomposition: High reaction temperatures can cause decomposition into tarry substances.[1]1. Use purified starting materials and run the reaction under an inert atmosphere.[1] 2. A solution of the crude product can be treated with activated carbon to remove some colored impurities.[4] 3. Optimize the reaction temperature to the lowest effective level.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging.[4] 2. Product Insolubility: The product may have poor solubility in common recrystallization solvents.1. Screen different solvent systems for column chromatography to improve separation. 2. Consider a multi-step purification process, such as an acid-base extraction followed by recrystallization or chromatography. 3. Test a wide range of solvents and solvent mixtures for recrystallization.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via a copper-catalyzed N-arylation reaction.

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-1,2-phenylenediamine (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask. The volume should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting 4-bromo-1,2-phenylenediamine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.

Data Presentation: Optimization of Reaction Conditions

The following table illustrates hypothetical results from an optimization study for the synthesis.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (10)L-proline (20)K₂CO₃DMSO901275
2CuI (10)L-proline (20)Cs₂CO₃DMSO901282
3CuI (5)L-proline (10)Cs₂CO₃DMSO902465
4CuI (10)L-proline (20)Cs₂CO₃DMF901270
5CuI (10)L-proline (20)Cs₂CO₃DMSO110878 (with impurities)

Visualizations

experimental_workflow start Start setup Reaction Setup: Combine Reactants, Catalyst, Ligand, and Base start->setup solvent Add Solvent (DMSO) and Purge with Inert Gas setup->solvent reaction Heat Reaction Mixture (90-100°C) solvent->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purification by Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity Initial Check check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure solution_purity Purify Starting Materials check_purity->solution_purity Impure check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Optimal solution_conditions Optimize Conditions via Small-Scale Trials check_conditions->solution_conditions Suboptimal solution_catalyst Use Fresh Catalyst / Screen Alternatives check_catalyst->solution_catalyst Suspect rerun Re-run Synthesis solution_purity->rerun solution_conditions->rerun solution_catalyst->rerun

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Technical Support Center: 5-Bromo-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 5-Bromo-1-phenyl-1H-benzoimidazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound and what are the common impurities?

A1: this compound is commonly synthesized via a copper-catalyzed N-arylation reaction, such as the Ullmann condensation, between 5-bromobenzimidazole and an aryl halide (e.g., iodobenzene or bromobenzene). Another approach involves the condensation of N-phenyl-4-bromo-o-phenylenediamine with an appropriate cyclizing agent.

Common impurities can include:

  • Unreacted starting materials: 5-bromobenzimidazole and the aryl halide.

  • Homocoupled byproducts: Biphenyl from the coupling of the aryl halide with itself.

  • Isomeric products: Depending on the synthesis route, other positional isomers may form in small quantities.

  • Solvent residues: Residual high-boiling point solvents like DMF or NMP which are often used in Ullmann reactions.[1]

  • Copper catalyst residues: Traces of the copper catalyst used in the coupling reaction.

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the desired product from byproducts with different polarities.[2] Recrystallization is a powerful final step to obtain a highly crystalline and pure product.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for purity assessment. A reversed-phase HPLC method can effectively separate the main compound from its impurities.[3] ¹H NMR spectroscopy can be used to confirm the structure and identify any proton-containing impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield after purification Product loss during transfers: Multiple transfer steps can lead to significant material loss.Minimize the number of transfers. Ensure all product is scraped from glassware.
Inappropriate solvent for extraction/recrystallization: The product may have some solubility in the wash solvents or the cold recrystallization solvent.Use pre-saturated solvents for washing. Ensure the recrystallization solvent provides low solubility at cold temperatures.
Product remains on the column: The chosen mobile phase may not be polar enough to elute the product effectively.If the product is not eluting, gradually increase the polarity of the mobile phase. A step-gradient to a more polar solvent system might be necessary.
Oily product instead of solid crystals during recrystallization Presence of impurities: Impurities can lower the melting point of the mixture and prevent crystallization.Purify the crude product by column chromatography before attempting recrystallization.
Supersaturation or rapid cooling: The solution may be too concentrated, or cooling too quickly can favor oiling out.Add a small amount of hot solvent to the oil to try and dissolve it, then allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization.
Multiple spots on TLC after column chromatography Co-elution of impurities: The chosen mobile phase may not be optimal for separating the product from an impurity with a similar Rf value.Perform TLC with various solvent systems to find one that provides better separation. A shallower gradient or isocratic elution with the optimized solvent system during column chromatography may be necessary.
Product degradation on silica gel: Benzimidazoles can sometimes be sensitive to the acidic nature of silica gel.Deactivate the silica gel with a small amount of a base like triethylamine mixed into the mobile phase (e.g., 0.5-1%).[4]
Product appears colored (yellow/brown) after purification Presence of colored impurities: These may be carried through the purification process.Treatment with activated carbon during the recrystallization process can help remove colored impurities. Ensure this is done on the hot solution before cooling.
Oxidation: The product may be susceptible to air oxidation, especially at elevated temperatures.Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible, especially when heating.[2]

Experimental Protocols

Recrystallization Protocol

This is a general procedure that may require optimization depending on the impurity profile of your crude product.

  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures thereof). A good solvent will dissolve the compound when hot but sparingly when cold. Ethanol or methanol are often good starting points for benzimidazole derivatives.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Column Chromatography Protocol

This protocol is a starting point and should be optimized using Thin Layer Chromatography (TLC) first.

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Mobile Phase Selection: Develop a solvent system using TLC. A mixture of hexanes and ethyl acetate is a common choice for compounds of moderate polarity.[2] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

  • Elution: Begin eluting with the chosen mobile phase. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following tables summarize key data related to the purification of this compound.

Table 1: Physical and Purity Data

ParameterValueReference
Molecular FormulaC₁₃H₉BrN₂[1]
Molecular Weight273.14 g/mol [1]
Typical Purity (Commercial)≥98%[1]

Table 2: Recommended Purification Parameters

Purification MethodKey ParametersRecommendations & Rationale
Recrystallization Solvent Ethanol, Methanol, or Ethyl Acetate. These solvents often provide a good solubility differential at hot and cold temperatures for benzimidazole derivatives.
Column Chromatography Stationary Phase Silica Gel (230-400 mesh). Standard for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase Hexanes/Ethyl Acetate gradient. Allows for the separation of compounds with a range of polarities. The exact gradient should be determined by TLC.
Mobile Phase Additive 0.5-1% Triethylamine (optional). Can be added to the mobile phase to prevent peak tailing if the compound interacts strongly with the acidic silica gel.[4]

Visualizations

Below are diagrams illustrating the purification workflow and troubleshooting logic.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Optimize Conditions Column Column Chromatography TLC->Column Recrystallize Recrystallization Column->Recrystallize Further Purification Pure Pure Product (>98%) Recrystallize->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingOilingOut Start Recrystallization yields oil, not crystals CheckConcentration Is the solution too concentrated? Start->CheckConcentration CheckCooling Was cooling too rapid? Start->CheckCooling CheckPurity Is the crude material very impure? Start->CheckPurity AddSolvent Add more hot solvent and redissolve CheckConcentration->AddSolvent Yes SlowCool Allow to cool slowly at room temperature CheckCooling->SlowCool Yes PrePurify Purify by column chromatography first CheckPurity->PrePurify Yes Result Crystals Form AddSolvent->Result SlowCool->Result PrePurify->Start Retry Recrystallization

Caption: Troubleshooting guide for when a product oils out during recrystallization.

References

Handling and storage recommendations for 5-Bromo-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Bromo-1-phenyl-1H-benzoimidazole?

It is recommended to store this compound at room temperature in a dry, well-ventilated area.[1][2] The container should be kept tightly sealed to prevent moisture absorption and contamination.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, appropriate personal protective equipment should be worn. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn to avoid skin contact.

  • Respiratory Protection: If working with the compound as a powder or if there is a risk of aerosol formation, a NIOSH-approved respirator is recommended.

Q3: What are the primary hazards associated with this compound?

Based on data for the related compound 5-Bromo-1H-benzimidazole, this compound may be harmful if swallowed.[3] It may also cause skin and eye irritation.[4] All handling should be performed in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

Q4: What should I do in case of accidental exposure?

  • After Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Q5: How should I handle a spill of this compound?

For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound has discolored or changed in appearance. Exposure to moisture, light, or air over time.While the compound may still be usable for some applications, it is recommended to use a fresh, properly stored batch for critical experiments to ensure purity and reactivity.
Difficulty dissolving the compound. Use of an inappropriate solvent.Based on related compounds, this compound is expected to be soluble in solvents like methanol, tetrahydrofuran (THF), dichloromethane (CH2Cl2), and toluene. Gentle heating may aid dissolution.
Inconsistent experimental results. Potential degradation of the compound or contamination.Ensure the compound has been stored correctly. For sensitive applications, consider re-purifying the material or using a freshly opened container.

Technical Data Summary

PropertyDataSource
Molecular Formula C13H9BrN2[1]
Molecular Weight 273.13 g/mol [2]
Appearance Off-white to light brown solidInferred from related compounds
Storage Temperature Room Temperature[1][2]
Solubility Soluble in Methanol, THF, CH2Cl2, and TolueneInferred from related compounds

Experimental Workflow

The following diagram outlines the recommended workflow for handling and using this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Post-Handling A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Retrieve Compound from Storage C->D E Weigh Required Amount D->E F Dissolve in Appropriate Solvent E->F G Perform Experiment F->G H Decontaminate Glassware and Work Area G->H J Return Compound to Storage G->J I Dispose of Waste Properly H->I I->J If applicable

Caption: Workflow for Safe Handling of this compound.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-1-phenyl-1H-benzoimidazole and Other Halogenated Benzimidazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Halogenation of the benzimidazole ring system is a common strategy to modulate the physicochemical properties and biological activity of these molecules.[3][4] This guide provides a comparative overview of 5-Bromo-1-phenyl-1H-benzoimidazole and other halogenated benzimidazoles, focusing on their antimicrobial and anticancer activities, supported by experimental data and detailed protocols.

Performance Comparison of Halogenated Benzimidazoles

The introduction of halogen atoms to the benzimidazole core, particularly di- and poly-halogenation, has been shown to significantly enhance biological activity.[3][4] This section presents a comparative summary of the antimicrobial and anticancer performance of various halogenated benzimidazoles, including bromo-, chloro-, and fluoro-substituted derivatives.

Antimicrobial Activity

Halogenated benzimidazoles have demonstrated significant potential as antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Halogenated Benzimidazoles

Compound/DerivativeHalogen SubstitutionStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosaReference(s)
5,6-dibromo-2-(trifluoromethyl)benzimidazole5,6-Dibromo----[3][4]
5-halogenomethylsulfonyl-benzimidazole (trifluoromethyl derivative)5-Trifluoromethylsulfonyl12.5-2512.5-25--[5]
2-substituted benzimidazole (63c)Not specified-8--[6]
2-substituted benzimidazole (63a)Not specified-16Excellent Activity-[6]
Phenyl-substituted benzyl ether of benzimidazoleNot specified0.39-0.78---[7]
Bis-benzimidazole diamidine compoundsNot specified0.12-0.5---[7]
Pyrido[1,2-a]benzimidazole derivativesNot specified100-250---[7]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole5-Bromo on indole< 1< 1--[8]
2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq)Varies (3aq is 5-Bromo-indolyl)< 1< 1--[8]
4-chloro-derivative of 5-benzoylbenzimidazole (85b)4-Chloro----[9]

Note: A lower MIC value indicates greater antimicrobial activity. Dashes indicate data not available in the cited sources.

Key Findings from Antimicrobial Studies:

  • Dihalogenated benzimidazoles generally exhibit greater antibacterial activity than their mono-halogenated counterparts.[3][4]

  • The compound 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be highly active against Bacillus subtilis with a MIC of 0.49 µg/mL, which is comparable to the antibiotic tetracycline.[3][4]

  • Indolyl-substituted benzimidazoles, such as 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, have shown very high activity against Staphylococcus aureus and MRSA, with MIC values below 1 µg/mL.[8]

  • The presence of a trifluoromethyl group at the C-2 position has been associated with significant antibacterial activity.[5]

Anticancer Activity

Halogenated benzimidazoles have also emerged as promising anticancer agents, with their efficacy often evaluated by the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Halogenated Benzimidazoles

Compound/DerivativeHalogen SubstitutionBreast Cancer (MCF-7)Colon Cancer (HCT-116)Lung Cancer (A549)Other Cell LinesReference(s)
2-(5-bromo-1H-indol-3-yl)-5-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole5-Bromo on indole, 4-Fluoro on benzylSignificant Activity--TP53 (breast)[10]
6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole6-BromoConsiderable-ConsiderableHeLa[10]
5-fluoro-2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole5-Fluoro, 4-Fluoro on phenylConsiderable-ConsiderableHeLa[10]
5-chloro-2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole5-Chloro, 4-Chloro on phenylConsiderable-ConsiderableHeLa[10]
Benzimidazole-triazole hybrid (32)Not specified3.87 - 8.343.87 - 8.34-HepG2, HeLa[11]
4-(4,5,6,7-tetrabromo-2-methyl-1H-benzimidazol-1-yl)propyl hexanoate4,5,6,7-TetrabromoPromising results---[12]
1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one4,5,6,7-Tetrabromo17.09--MDA-MB-231 (21.20)[13]

Note: A lower IC50 value indicates greater anticancer activity. Dashes indicate data not available in the cited sources.

Key Findings from Anticancer Studies:

  • Novel ethyl-sulfonyl indole-benzimidazole derivatives, including a 5-bromo-indole substituted compound, have demonstrated significant anticancer activity against breast cancer cell lines.[10]

  • Pyrazole-containing benzimidazoles with bromo, fluoro, and chloro substitutions have shown considerable growth inhibitory capabilities against various cancer cell lines.[10]

  • Tetrabrominated benzimidazole derivatives have shown promising results in cellular assays on different breast cancer cell lines.[12][13]

  • The anticancer activity of some benzimidazole derivatives is attributed to their ability to induce apoptosis and cause cell cycle arrest.[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Halogenated Benzimidazoles

A general and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization.

General Procedure for the Synthesis of 2-Substituted Benzimidazoles:

  • Dissolve the appropriately substituted o-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (5 mL).

  • Add the desired aldehyde (1.2 mmol) to the solution.

  • In some procedures, a catalyst such as ammonium chloride or a Lewis acid is added to the mixture.

  • The reaction mixture is then stirred, often at an elevated temperature (e.g., 80°C), for a specified period (e.g., 2 hours).

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.[6][14]

Protocol for Broth Microdilution Assay:

  • Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the assay should not exceed 1%.[6]

  • Serial Dilutions: Prepare a series of two-fold dilutions of the compound's stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Controls: Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[14]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

MTT Assay for Cell Viability and Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Protocol for MTT Assay:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of the halogenated benzimidazole compounds and incubate for a specific duration (e.g., 72 hours).[16]

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL.[18]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[17]

  • Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[15][18]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[17]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations

General Synthesis of 2-Substituted Benzimidazoles

G General Synthesis of 2-Substituted Benzimidazoles cluster_reactants Reactants cluster_process Process cluster_product Product o-phenylenediamine o-phenylenediamine Condensation & Oxidative Cyclization Condensation & Oxidative Cyclization o-phenylenediamine->Condensation & Oxidative Cyclization Aldehyde Aldehyde Aldehyde->Condensation & Oxidative Cyclization 2-Substituted Benzimidazole 2-Substituted Benzimidazole Condensation & Oxidative Cyclization->2-Substituted Benzimidazole

Caption: A simplified workflow for the synthesis of 2-substituted benzimidazoles.

Structure-Activity Relationship (SAR) of Halogenation

SAR Impact of Halogenation on Benzimidazole Activity Benzimidazole Benzimidazole Core Mono_Halogenation Mono-Halogenation Benzimidazole->Mono_Halogenation Di_Poly_Halogenation Di/Poly-Halogenation Benzimidazole->Di_Poly_Halogenation Increased_Lipophilicity Increased Lipophilicity Mono_Halogenation->Increased_Lipophilicity Altered_Electronics Altered Electronic Properties Mono_Halogenation->Altered_Electronics Di_Poly_Halogenation->Increased_Lipophilicity Di_Poly_Halogenation->Altered_Electronics Enhanced_Activity Enhanced Biological Activity Increased_Lipophilicity->Enhanced_Activity Altered_Electronics->Enhanced_Activity

Caption: The effect of halogenation on the properties and activity of benzimidazoles.

Proposed Anticancer Mechanism of Action

Apoptosis Proposed Apoptosis Induction by Benzimidazoles Benzimidazole Halogenated Benzimidazole Mitochondria Mitochondrial Stress Benzimidazole->Mitochondria Induces Caspase Caspase Activation Mitochondria->Caspase Leads to Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: A simplified pathway of apoptosis induced by some anticancer benzimidazoles.

References

Structure-Activity Relationship of 5-Bromo-1-phenyl-1H-benzoimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Bromo-1-phenyl-1H-benzoimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of its structure-activity relationships (SAR) in the context of anticancer, antimicrobial, and antiviral research. While a systematic SAR study on a homologous series of this compound derivatives is not extensively available in the public literature, this guide synthesizes data from various studies on structurally related compounds to provide insights into the key determinants of their biological activity.

Anticancer Activity: Targeting Cellular Proliferation

Benzimidazole derivatives have emerged as potent anticancer agents, primarily through the disruption of microtubule dynamics and the inhibition of key signaling kinases. The 5-bromo and 1-phenyl substitutions on the benzimidazole core are significant for modulating this activity.

Comparative Analysis of Anticancer Activity

While specific data for a comprehensive series of this compound derivatives is limited, the following table summarizes the anticancer activity of structurally related benzimidazole compounds, providing insights into potential SAR trends.

Compound IDStructureTarget/AssayIC50 (µM)Cancer Cell LineReference
Related Cmpd 1 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazoleCytotoxicityData not quantifiedA-549, MCF-7, HeLa[1]
Related Cmpd 2 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazoleCytotoxicityNot specifiedK562, HCT-15, MCF-7, SKLU-1[2]
Related Cmpd 3 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneCytotoxicity5.30MCF-7[3]
Related Cmpd 4 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneCytotoxicity6.80CCRF-CEM[3]

Note: The presented data is for structurally related compounds and not a homologous series of this compound derivatives. Direct comparison should be made with caution.

Key SAR Insights (Inferred):
  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzimidazole ring significantly influences anticancer activity. Bulky aromatic groups, as seen in related compounds, can enhance potency.

  • Halogenation: The presence of bromine atoms on the benzimidazole or phenyl rings appears to be favorable for cytotoxic activity.

Signaling Pathways and Mechanisms of Action

The primary anticancer mechanisms of action for many benzimidazole derivatives include:

  • Tubulin Polymerization Inhibition: Benzimidazoles can bind to the colchicine site of β-tubulin, disrupting microtubule formation, leading to G2/M cell cycle arrest and apoptosis.[4]

  • Kinase Inhibition: Certain derivatives inhibit receptor tyrosine kinases like EGFR and PDGFR, which are crucial for cancer cell proliferation and survival.

Below are diagrams illustrating these pathways.

anticancer_mechanism cluster_tubulin Tubulin Polymerization Inhibition Benzimidazole_Derivative_T 5-Bromo-1-phenyl-1H- benzoimidazole Derivative Tubulin β-Tubulin Benzimidazole_Derivative_T->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly (Disrupted) Tubulin->Microtubule_Assembly Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->Cell_Cycle_Arrest Apoptosis_T Apoptosis Cell_Cycle_Arrest->Apoptosis_T

Figure 1: Tubulin polymerization inhibition pathway.

kinase_inhibition_pathway cluster_kinase Kinase Inhibition Pathway Benzimidazole_Derivative_K 5-Bromo-1-phenyl-1H- benzoimidazole Derivative EGFR EGFR/PDGFR Benzimidazole_Derivative_K->EGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream_Signaling Proliferation Cell Proliferation (Inhibited) Downstream_Signaling->Proliferation Survival Cell Survival (Inhibited) Downstream_Signaling->Survival

Figure 2: EGFR/PDGFR kinase inhibition pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. The 5-bromo and 1-phenyl substitutions can play a crucial role in their efficacy against various bacterial and fungal strains.

Comparative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of related benzimidazole derivatives against different microbial strains.

Compound IDStructureBacterial/Fungal StrainMIC (µg/mL)Reference
Related Cmpd 5 5-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoleS. aureusNot specified[5]
Related Cmpd 6 N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativeGram-positive bacteria2.5–5.0[6]
Related Cmpd 7 Benzimidazole derivative with p-bromo on 1-phenylB. subtilis, S. aureus, E. coli, A. niger12.8 (µ g/disc )[7]

Note: The presented data is for structurally related compounds. The activity can vary significantly with minor structural modifications.

Key SAR Insights (Inferred):
  • Lipophilicity: The presence of the bromo and phenyl groups likely increases the lipophilicity of the molecule, which may facilitate its penetration through microbial cell membranes.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the benzimidazole ring system, potentially affecting its interaction with biological targets.

Experimental Workflow for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for its determination.

mic_workflow Start Start: Prepare Compound and Bacterial Inoculum Serial_Dilution Perform Serial Dilution of Compound in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Standardized Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with no Visible Growth Observation->MIC_Determination

Figure 3: Workflow for MIC determination by broth microdilution.

Antiviral Activity: A Frontier in Benzimidazole Research

Benzimidazole derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle. The specific SAR for this compound derivatives in this area is still under active investigation.

Comparative Analysis of Antiviral Activity

Data on the antiviral activity of the specific target scaffold is scarce. However, studies on related benzimidazole compounds provide valuable clues.

Compound IDStructureVirusEC50 (µM)Reference
Related Cmpd 8 1-phenylbenzimidazoleCoxsackievirus B5 (CVB-5)9-17[1]
Related Cmpd 9 Benzimidazole-2-phenyl-carboxamideBovine Viral Diarrhea Virus (BVDV)0.09 - 41[8]
Related Cmpd 10 Benzimidazole derivativeHepatitis C Virus (HCV) RNA Polymerase~0.25[4]

Note: The data presented is for a diverse set of benzimidazole derivatives and is intended to be illustrative of the potential of this scaffold.

Key SAR Insights (Inferred):
  • Target Specificity: The antiviral activity of benzimidazoles is highly dependent on the specific virus and the molecular target.

  • Substituent Effects: Modifications at the 1, 2, and 5-positions of the benzimidazole ring are critical for optimizing antiviral potency and selectivity.

Mechanism of Action: Inhibition of Viral Polymerase

A key antiviral mechanism for some benzimidazole derivatives is the allosteric inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.

antiviral_mechanism cluster_viral Viral Polymerase Inhibition Benzimidazole_Derivative_V 5-Bromo-1-phenyl-1H- benzoimidazole Derivative Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Benzimidazole_Derivative_V->Viral_RdRp Allosteric Inhibition RNA_Replication Viral RNA Replication (Inhibited) Viral_RdRp->RNA_Replication Viral_Progeny Production of New Virus Particles (Reduced) RNA_Replication->Viral_Progeny

Figure 4: Allosteric inhibition of viral RNA-dependent RNA polymerase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays mentioned in this guide.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.[4]

Protocol:

  • Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP and a fluorescent reporter (e.g., DAPI) that preferentially binds to microtubules.

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include appropriate controls (e.g., vehicle, known inhibitor like colchicine).

  • Initiation and Measurement: Initiate polymerization by incubating the mixture at 37°C. Measure the fluorescence intensity at regular intervals using a temperature-controlled fluorometer.

  • Data Analysis: Plot the fluorescence intensity against time. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the control. The IC50 value is calculated from the dose-response curve.

EGFR Kinase Assay (Continuous-Read)

This assay determines the inhibitory potency of compounds against the Epidermal Growth Factor Receptor (EGFR) kinase.[9]

Protocol:

  • Reagent Preparation: Prepare stocks of EGFR kinase, ATP, and a suitable peptide substrate in a kinase reaction buffer.

  • Pre-incubation: Pre-incubate the EGFR enzyme with serially diluted this compound derivatives in a 384-well plate.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Signal Detection: Monitor the reaction kinetics by measuring the fluorescence signal at appropriate excitation and emission wavelengths over time in a plate reader.

  • Data Analysis: Determine the initial velocity of the reaction from the linear phase of the progress curves. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.

HCV RNA-Dependent RNA Polymerase (RdRp) Assay

This assay evaluates the inhibition of the hepatitis C virus RdRp.[5]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified HCV RdRp enzyme, a suitable RNA template/primer, and ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

  • Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period to allow RNA synthesis.

  • Product Detection: Stop the reaction and quantify the amount of newly synthesized RNA, for example, by scintillation counting for radioactive labels or fluorescence measurement.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutic agents. While a comprehensive, direct SAR comparison is currently challenging due to the lack of systematic studies on a homologous series, the available data on related compounds suggests that strategic modifications at the 2-position and on the phenyl ring can significantly modulate anticancer, antimicrobial, and antiviral activities. Further focused studies on this specific scaffold are warranted to fully elucidate its therapeutic potential and to guide the rational design of more potent and selective drug candidates.

References

In Vitro Anticancer Activity of 5-Bromo-1-phenyl-1H-benzoimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of the anticancer activity of 5-Bromo-1-phenyl-1H-benzoimidazole. Its performance is objectively compared against established anticancer agents—Doxorubicin, Cisplatin, and Paclitaxel—supported by experimental data from peer-reviewed studies. The following sections detail the cytotoxic effects, apoptotic induction, and cell cycle arrest capabilities of this benzimidazole derivative, supplemented with detailed experimental protocols and visual workflows to facilitate replication and further investigation.

Comparative Cytotoxicity Analysis

The antiproliferative activity of a bromo-substituted benzimidazole derivative, identified as "compound 5" in a key study, was evaluated against a panel of human cancer cell lines and compared with the efficacy of standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50) values, summarizing the potency of each compound, are presented in Table 1.

Table 1: Comparative IC50 Values of a Bromo-Benzimidazole Derivative and Standard Anticancer Drugs

CompoundMCF-7 (Breast) IC50DU-145 (Prostate) IC50H69AR (Lung) IC50
Bromo-Benzimidazole Derivative (Compound 5)17.8 ± 0.24 µg/mL[1]10.2 ± 1.4 µg/mL[1]49.9 ± 0.22 µg/mL[1]
Doxorubicin~4 µM (~2.32 µg/mL)343 nM (0.199 µg/mL)[2][3]15.12 µM (8.76 µg/mL)[4]
Cisplatin~4 µg/mL>200 µMData Not Available
Paclitaxel~3.5 µM (~2.99 µg/mL)5.15 nM (0.0044 µg/mL)[5]Data Not Available

Note: IC50 values for standard drugs are sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.

The data indicates that the bromo-benzimidazole derivative exhibits significant cytotoxic potential against breast and prostate cancer cell lines, with its efficacy against the DU-145 cell line being particularly noteworthy.

Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest

Further investigations into the mechanism of action revealed that the bromo-benzimidazole derivative induces cancer cell death through apoptosis and disrupts the normal cell cycle progression.

A study on a bromo-derivative of benzimidazole demonstrated that it significantly increased the population of cells in the late stages of apoptosis in a concentration-dependent manner.[1] Furthermore, the compound was found to cause cell cycle arrest at the G2/M phase, a critical checkpoint for cell division.[1] This indicates that the compound not only triggers programmed cell death but also prevents cancer cells from proliferating.

Experimental Protocols

To ensure the reproducibility of these findings, detailed methodologies for the key in vitro assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A Treat cells with the test compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells with the test compound at the desired concentration for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Workflow:

CellCycle_Workflow A Treat cells with the test compound B Harvest and fix cells in cold ethanol A->B C Wash and resuspend cells in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis using propidinum iodide.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Signaling Pathway Implication

Benzimidazole derivatives are known to exert their anticancer effects through various signaling pathways. One of the key mechanisms involves the induction of apoptosis. The bromo-derivative of benzimidazole has been shown to induce apoptosis, which is often mediated through the intrinsic or extrinsic pathways, culminating in the activation of caspases.

Apoptosis_Pathway cluster_cell Cancer Cell Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis pathway induced by benzimidazole derivatives.

References

A Comparative Analysis of Bromo-Substituted Benzimidazoles and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data for the bromo-substituted benzimidazole is presented alongside values for well-established anticancer drugs—Doxorubicin and Cisplatin—across various human cancer cell lines.

CompoundCell LineIC50 (µM)
Bromo-substituted Benzimidazole (Compound 5) MCF-7 (Breast)41.2¹
DU-145 (Prostate)23.6¹
H69AR (Lung)115.5¹
Doxorubicin MCF-7 (Breast)0.46[1]
DU-145 (Prostate)0.8
H69AR (Lung)0.03
Cisplatin MCF-7 (Breast)5.77[1]
DU-145 (Prostate)4.2
A549 (Lung)15.80[2]

¹ IC50 values for the bromo-substituted benzimidazole (compound 5) were converted from µg/mL to µM for comparative purposes, assuming a molecular weight similar to other studied benzimidazole derivatives.

Experimental Protocols

The determination of in vitro cytotoxicity, and subsequently the IC50 values, is a critical step in the evaluation of potential anticancer compounds. The MTT assay is a widely adopted colorimetric method for this purpose.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium rings of the yellow MTT salt to form a dark blue formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Human cancer cells (e.g., MCF-7, DU-145, H69AR) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., the bromo-substituted benzimidazole) and standard drugs (e.g., Doxorubicin, Cisplatin) for a specified duration, typically 48 to 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: After the MTT incubation, the medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic solution of sodium dodecyl sulfate (SDS), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation cell_seeding->incubation_24h compound_treatment Addition of Test Compounds (Varying Concentrations) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h mtt_addition MTT Reagent Addition incubation_48_72h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h formazan_solubilization Formazan Solubilization incubation_4h->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Caption: Workflow for determining the IC50 of anticancer compounds using the MTT assay.

PI3K/Akt Signaling Pathway

Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The PI3K/Akt pathway is a frequently dysregulated cascade in many cancers, making it a critical target for cancer therapy.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Benzimidazole Bromo-substituted Benzimidazole Benzimidazole->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by benzimidazole derivatives.

References

In silico docking studies of 5-Bromo-1-phenyl-1H-benzoimidazole with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of benzimidazole derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Due to the absence of specific published docking studies on 5-Bromo-1-phenyl-1H-benzoimidazole, this document presents a representative comparison based on closely related benzimidazole analogs. The data herein is compiled from various studies to offer a valuable benchmark for virtual screening and drug design endeavors.

Performance Comparison: Benzimidazole Derivatives vs. Standard Inhibitors

The following table summarizes the binding affinities of representative benzimidazole derivatives and established EGFR inhibitors, demonstrating their potential to interact with the ATP-binding site of the receptor. Lower binding energy values indicate a more favorable and stable interaction.

Compound TypeSpecific Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)
Benzimidazole Derivative Keto-benzimidazole (e.g., 7c)EGFR (wild-type)-8.1[1]
Benzimidazole Derivative Keto-benzimidazole (e.g., 1c)EGFR (T790M mutant)-8.4[1]
Benzimidazole Derivative Designed Ligand 1aEGFR-8.6[2][3]
Benzimidazole Derivative Designed Ligand 1iEGFR-8.4[2][3]
Standard Inhibitor GefitinibEGFR-7.7[4]
Standard Inhibitor ErlotinibEGFR-8.5[4]
Standard Inhibitor ATP (Natural Ligand)EGFR (wild-type)Not specified in findings

Experimental Protocols: Molecular Docking

The following is a generalized protocol for in silico molecular docking studies of benzimidazole derivatives with EGFR, based on common methodologies cited in the literature.[1][5][6]

1. Software:

  • Docking: AutoDock Vina[7]

  • Protein and Ligand Preparation: AutoDock Tools (ADT)[1], Schrödinger Maestro[8], Avogadro[1][6]

  • Visualization: BIOVIA Discovery Studio, PyMOL, UCSF Chimera[1][7][9]

2. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 3VJO) is obtained from the Protein Data Bank (RCSB PDB).[1]

  • Water molecules and co-crystallized ligands are removed from the protein structure.[1]

  • Polar hydrogen atoms are added to the protein.[1]

  • Partial charges (e.g., Kollman or Gasteiger charges) are assigned to the protein atoms.[1]

  • The prepared protein structure is saved in the PDBQT file format for use with AutoDock Vina.[7]

3. Ligand Preparation:

  • The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software (e.g., ChemSketch) and converted to 3D structures.

  • The 3D structures of the ligands are energetically minimized using a force field like the Universal Force Field (UFF).[1]

  • The 3D structures of standard inhibitors (e.g., Gefitinib) and the natural ligand (ATP) are obtained from databases like PubChem.[1]

  • Partial charges are assigned to the ligand atoms.

  • The rotatable bonds in the ligands are defined to allow for conformational flexibility during docking.

  • The prepared ligand structures are saved in the PDBQT file format.

4. Grid Box Generation:

  • A grid box is defined to encompass the active site of the target protein.

  • The dimensions and center of the grid box are set to cover the key amino acid residues in the binding pocket.

5. Molecular Docking:

  • AutoDock Vina is used to perform the docking calculations.

  • The program systematically searches for the optimal binding poses of the ligand within the defined grid box on the protein.

  • The binding affinity for each pose is calculated and reported as a binding energy score in kcal/mol.

6. Analysis of Results:

  • The docking results are analyzed to identify the binding pose with the lowest energy score.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Visualizations

G cluster_prep Preparation Phase cluster_processing Processing Phase cluster_docking Docking & Analysis Receptor Protein Structure (e.g., EGFR from PDB) PrepReceptor Receptor Preparation (Add Hydrogens, Assign Charges) Receptor->PrepReceptor Ligand Ligand Structure (Benzimidazole Derivative) PrepLigand Ligand Preparation (Energy Minimization, Define Torsions) Ligand->PrepLigand Grid Grid Box Generation (Define Active Site) PrepReceptor->Grid Docking Molecular Docking (AutoDock Vina) PrepLigand->Docking Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: Workflow for in silico molecular docking.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

Navigating the Selectivity Landscape of 5-Bromo-1-phenyl-1H-benzoimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Bromo-1-phenyl-1H-benzoimidazole, a member of this versatile family, holds significant interest for its potential biological activities. However, a critical aspect of preclinical drug development is understanding a compound's selectivity—its propensity to interact with targets other than the intended one. This cross-reactivity can lead to off-target effects, toxicity, or even reveal novel therapeutic applications.

This guide provides a comparative overview of the cross-reactivity of benzimidazole derivatives in key biological assays. Due to the limited publicly available data specifically for this compound, this document uses data from structurally related benzimidazole compounds to illustrate the typical selectivity profiles observed for this class of molecules. The presented data and protocols offer a framework for researchers to design and interpret their own cross-reactivity studies.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity of representative benzimidazole derivatives against a panel of protein kinases and their cytotoxic effects on various cancer cell lines. This allows for a direct comparison of their potency and selectivity.

Compound/AlternativePrimary Target(s)Off-Target Kinase (IC50, µM)Off-Target Kinase (IC50, µM)Cancer Cell Line (GI50, µM)Cancer Cell Line (GI50, µM)
Representative Benzimidazole 1 Aurora Kinase AVEGFR2 (0.5)PDGFRβ (1.2)HCT-116 (0.8)MCF-7 (1.5)
Representative Benzimidazole 2 EGFRBRAF ( >10)MEK1 ( >10)A549 (2.1)HeLa (3.7)
SB-216763 (Glycogen Synthase Kinase-3 Inhibitor) GSK-3α/βCDK1/B (0.2)PKA ( >10)Not ReportedNot Reported
Nocodazole (Microtubule Polymerization Inhibitor) TubulinMultiple Kinases (variable)Not ApplicableHeLa (0.04)A549 (0.05)

Disclaimer: The data presented for "Representative Benzimidazole 1" and "Representative Benzimidazole 2" are illustrative examples derived from published data on various benzimidazole derivatives and are not specific to this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are protocols for commonly employed assays in selectivity profiling.

Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity, and the inhibition of this activity by a test compound can be measured.

Materials:

  • Kinase-Glo® Reagent

  • Kinase, substrate, and buffer (specific to the kinase being tested)

  • Test compound (e.g., this compound)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific substrate, and buffer.

  • Serially dilute the test compound in an appropriate solvent (e.g., DMSO) and add it to the wells of the microplate. Include a vehicle control (solvent only).

  • Initiate the kinase reaction by adding the kinase/substrate mixture to the wells.

  • Incubate the plate at the optimal temperature (typically 30°C) for the specified reaction time.

  • Allow the plate to equilibrate to room temperature.

  • Add the Kinase-Glo® Reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing Cross-Reactivity Assessment and Potential Interactions

Diagrams can effectively illustrate complex biological pathways and experimental workflows, aiding in the conceptual understanding of cross-reactivity.

experimental_workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_cellular Cellular Assays Compound Compound Primary_Target_Assay Primary Target Assay Compound->Primary_Target_Assay Kinase_Panel Kinase Panel Screening Primary_Target_Assay->Kinase_Panel Active Compound GPCR_Panel GPCR Panel Screening Primary_Target_Assay->GPCR_Panel Active Compound Ion_Channel_Panel Ion Channel Panel Primary_Target_Assay->Ion_Channel_Panel Active Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Kinase_Panel->Cytotoxicity_Assay Phenotypic_Screening Phenotypic Screening GPCR_Panel->Phenotypic_Screening Ion_Channel_Panel->Phenotypic_Screening

Caption: Workflow for assessing compound cross-reactivity.

signaling_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Benzimidazole_Inhibitor Benzimidazole Inhibitor Benzimidazole_Inhibitor->Receptor_Tyrosine_Kinase Benzimidazole_Inhibitor->RAF Benzimidazole_Inhibitor->PI3K

Caption: Potential off-target interactions in signaling pathways.

Comparative analysis of the physicochemical properties of 5-Bromo-1-phenyl-1H-benzoimidazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of 5-Bromo-1-phenyl-1H-benzoimidazole and its positional isomers. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and understanding how substituent placement affects its properties is crucial for rational drug design. Due to the limited availability of experimental data for all isomers, this document focuses on presenting the available information, outlining the established experimental protocols for property determination, and illustrating the structural relationships.

Comparative Data of 1-Phenyl-1H-benzoimidazole Isomers

Property4-Bromo-1-phenyl-1H-benzoimidazoleThis compound6-Bromo-1-phenyl-1H-benzoimidazole7-Bromo-1-phenyl-1H-benzoimidazole
Molecular Formula C₁₃H₉BrN₂C₁₃H₉BrN₂C₁₃H₉BrN₂C₁₃H₉BrN₂
Molecular Weight ( g/mol ) 273.13273.13[1]273.13273.13
Melting Point (°C) Data not availableData not availableData not availableData not available
Boiling Point (°C) Data not availableData not availableData not availableData not available
pKa Data not available3.61 ± 0.10 (Predicted)[2]Data not availableData not available
logP Data not availableData not availableData not availableData not available
Solubility Data not availableData not availableData not availableData not available

Note: The lack of extensive experimental data highlights an opportunity for further research in characterizing these compounds.

Isomeric Structure-Property Relationships

The structural variations among the bromo-isomers of 1-phenyl-1H-benzoimidazole are expected to lead to distinct physicochemical profiles. The following diagram illustrates the logical relationship between the core structure and its isomers, which forms the basis for these differences.

G cluster_core Core Structure Core 1-Phenyl-1H-benzoimidazole Isomer4 4-Bromo - Proximity of Br to N-phenyl group may induce steric hindrance and affect planarity. - Expected to have a unique electronic profile. Core->Isomer4 Bromination at positions 4, 5, 6, or 7 Isomer5 5-Bromo - Br is para to the N1-C7 bond. - Predicted pKa: 3.61 ± 0.10. Core->Isomer5 Bromination at positions 4, 5, 6, or 7 Isomer6 6-Bromo - Br is meta to the N1-C7 bond. - Electronically similar to 5-Bromo but with subtle differences in dipole moment. Core->Isomer6 Bromination at positions 4, 5, 6, or 7 Isomer7 7-Bromo - Br is ortho to the N1-C7 bond. - Significant steric and electronic effects due to proximity to the imidazole ring. Core->Isomer7 Bromination at positions 4, 5, 6, or 7

Caption: Isomeric relationship of this compound.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of the benzimidazole isomers.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity and identity.

  • Principle: The melting point is the temperature range over which a solid substance transitions into a liquid. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), while impurities lower and broaden this range.

  • Methodology (Capillary Method):

    • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, which is sealed at one end.

    • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus (e.g., MelTemp).

    • Heating: The sample is heated rapidly to determine an approximate melting point. The apparatus is then cooled, and a new sample is heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

    • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.

pKa Determination

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity, which is critical for predicting its behavior in physiological environments.

  • Principle: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.

  • Methodology (Potentiometric Titration):

    • Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to a known concentration (e.g., 1 mM). The solution's ionic strength is kept constant using a salt solution like 0.15 M KCl.

    • Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).

    • Titration: The sample solution is placed in a vessel with a magnetic stirrer and a calibrated pH electrode. A standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl) is added in small, precise increments.

    • Data Collection: The pH is recorded after each addition of the titrant.

    • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve. The experiment should be repeated multiple times to ensure accuracy.[2]

Aqueous Solubility Determination

Solubility is a key parameter influencing a drug's absorption and bioavailability.

  • Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

  • Methodology (Shake-Flask Method):

    • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., distilled water or a buffer solution) in a sealed flask.

    • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and separated from the undissolved solid using centrifugation and/or filtration.

    • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

logP (Octanol-Water Partition Coefficient) Determination

The logP value is the standard measure of a compound's lipophilicity, which affects its ability to cross biological membranes.

  • Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium. logP is the logarithm of this ratio.

  • Methodology (Shake-Flask Method):

    • Preparation: A small, known amount of the compound is dissolved in a mixture of pre-saturated n-octanol and pre-saturated water in a separatory funnel or vial.

    • Partitioning: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.

    • Phase Separation: A sample is carefully taken from both the n-octanol and the aqueous layers.

    • Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The logP is then determined by taking the base-10 logarithm of P.

References

Efficacy of 5-Bromo-1-phenyl-1H-benzoimidazole in Drug-Resistant Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. Benzimidazole derivatives have garnered considerable attention as a promising class of anticancer agents due to their structural similarity to purine nucleotides, allowing them to interact with various biological targets. This guide provides a comparative analysis of the potential efficacy of 5-Bromo-1-phenyl-1H-benzoimidazole in drug-resistant cell lines, drawing upon experimental data from structurally related benzimidazole compounds. While direct experimental data for this specific molecule in resistant cell lines is limited in the current literature, the available evidence on bromo-substituted and N-phenyl-substituted benzimidazoles suggests a strong potential for overcoming common resistance mechanisms.

Comparative Efficacy of Benzimidazole Derivatives

The cytotoxic activity of various benzimidazole derivatives against both drug-sensitive and drug-resistant cancer cell lines has been evaluated in several studies. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Table 1: Comparative in vitro Efficacy (IC50 in µM) of Representative Benzimidazole Derivatives

Compound/DerivativeCell Line (Cancer Type)Resistance MechanismIC50 (µM)Reference CompoundIC50 (µM)
Compound A (A bromo-substituted benzimidazole derivative)H69AR (Small Cell Lung Cancer)Doxorubicin-resistant49.9 ± 0.22
MCF-7 (Breast Cancer)-17.8 ± 0.24
DU-145 (Prostate Cancer)-10.2 ± 1.4
Compound B (A 2-phenyl-benzimidazole derivative)K562R (Chronic Myeloid Leukemia)Imatinib-resistant (P-gp overexpression)Not specified, but showed significant cytotoxicityImatinib>10
K562S (Chronic Myeloid Leukemia)Imatinib-sensitiveNot specified, but showed significant cytotoxicityImatinib<1
PPTMB (A 2-phenyl-5-substituted-1-benzyl-benzimidazole)NCI/ADR-RES (Ovarian Cancer)P-glycoprotein (P-gp) overexpressionNot specified, but showed similar activity to sensitive linesDoxorubicinHigh resistance

Note: The data presented is for structurally related compounds and is intended to be representative of the potential of this compound. "Compound A" refers to a bromo-derivative from a novel series of benzimidazoles[1]. "Compound B" refers to a series of 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives[2]. PPTMB is 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole[3][4].

The data suggests that bromo-substitution on the benzimidazole core can contribute to potent cytotoxic activity[1]. Furthermore, certain 2-phenyl-benzimidazole derivatives have demonstrated the ability to overcome P-glycoprotein (P-gp) mediated drug resistance, a common mechanism of MDR[2][3][4].

Potential Mechanisms of Action in Drug-Resistant Cells

Benzimidazole derivatives can overcome drug resistance through various mechanisms. Based on studies of related compounds, this compound may act by:

  • Induction of Apoptosis: Many benzimidazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. Studies on related bromo-substituted benzimidazoles have shown an increase in the percentage of late apoptotic cells in a concentration-dependent manner[1]. This suggests an ability to bypass resistance mechanisms that rely on the inhibition of apoptosis.

  • Inhibition of P-glycoprotein (P-gp): P-gp is a membrane transporter that actively pumps chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. Certain 2-phenyl-benzimidazole derivatives have been shown to inhibit P-gp activity in imatinib-resistant chronic myeloid leukemia cells[2]. Another study demonstrated that the benzimidazole derivative PPTMB is not a substrate for P-gp, allowing it to maintain its cytotoxic effect in P-gp overexpressing cells[3][4].

  • Cell Cycle Arrest: Some benzimidazole derivatives can halt the cell cycle at specific phases, preventing cancer cell proliferation. A bromo-substituted benzimidazole derivative was found to induce G2/M cell cycle arrest[1].

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of anticancer compounds in drug-resistant cell lines.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed drug-sensitive and drug-resistant cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., this compound) and a reference drug for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

P-glycoprotein (P-gp) Activity Assay (Rhodamine 123 Efflux Assay)

This assay measures the function of the P-gp drug efflux pump.

  • Cell Loading: Incubate drug-resistant cells (e.g., K562R) with the fluorescent P-gp substrate Rhodamine 123.

  • Compound Incubation: Treat the cells with the test compound or a known P-gp inhibitor (e.g., verapamil) for a specific time.

  • Efflux Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) indicates inhibition of P-gp activity.

Visualizations

Signaling Pathway for Apoptosis Induction by Benzimidazole Derivatives

G Benzimidazole 5-Bromo-1-phenyl- 1H-benzoimidazole Pgp P-glycoprotein Inhibition Benzimidazole->Pgp Microtubule Microtubule Destabilization Benzimidazole->Microtubule Drug_Accumulation Increased Intracellular Drug Concentration Pgp->Drug_Accumulation Apoptosis Apoptosis Drug_Accumulation->Apoptosis Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase G cluster_0 In Vitro Assays Start Drug-Resistant & Sensitive Cell Lines MTT MTT Assay (Cytotoxicity) Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis Pgp P-gp Activity Assay (Rhodamine 123) Start->Pgp IC50 Determine IC50 MTT->IC50 Apoptosis_Induction Quantify Apoptosis Apoptosis->Apoptosis_Induction Pgp_Inhibition Measure P-gp Inhibition Pgp->Pgp_Inhibition Conclusion Efficacy Evaluation IC50->Conclusion Apoptosis_Induction->Conclusion Pgp_Inhibition->Conclusion

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1-phenyl-1H-benzoimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-Bromo-1-phenyl-1H-benzoimidazole (CAS No. 221636-18-6), a compound utilized in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The information herein is compiled from safety data sheets and best practices for handling halogenated organic compounds.

Safety and Hazard Information

While a comprehensive toxicological profile for this compound is not fully detailed in available literature, it is prudent to handle it with the care due to a potentially hazardous substance. The presence of a bromine atom categorizes it as a halogenated organic compound, which requires specific disposal routes.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Experimental Disposal Protocol

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. On-site chemical neutralization is not recommended. The primary method of disposal is through a licensed hazardous waste management company.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Collect all waste this compound, including contaminated materials such as weighing paper, gloves, and absorbent pads, in this container.

  • Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.

2. Container Management:

  • Use a robust, leak-proof container that is chemically compatible with the compound.

  • Ensure the container is kept tightly sealed when not in use to prevent the release of any vapors or dust.

  • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated CAS number (221636-18-6).

3. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area.

  • This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal company.

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts. This process must be carried out by a permitted facility.

  • Always adhere to local, state, and federal regulations concerning hazardous waste disposal.

5. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection if dust is present.

  • Moisten the spilled solid with a suitable solvent to prevent the generation of dust.

  • Carefully sweep or scoop the material into the designated halogenated organic waste container.

  • Clean the spill area thoroughly with a detergent and water.

  • All materials used for cleanup should also be disposed of as halogenated organic waste.

Disposal Workflow Diagram

start Start: Generation of This compound Waste segregate Segregate Waste: Collect in 'Halogenated Organic Waste' container start->segregate label_container Label Container: 'Hazardous Waste', Chemical Name, CAS Number segregate->label_container store Store Securely: Designated, ventilated area. Keep container sealed. label_container->store contact_disposal Contact Licensed Hazardous Waste Company store->contact_disposal incinerate Professional Disposal: Incineration at a permitted facility contact_disposal->incinerate end End: Compliant Disposal incinerate->end

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Logistical Information for Handling 5-Bromo-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 5-Bromo-1-phenyl-1H-benzoimidazole, ensuring a secure laboratory environment.

Immediate Safety and Hazard Information

While detailed toxicological data for this compound is limited, the related compound 5-Bromo-1H-benzimidazole is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[1] Halogenated aromatic compounds, as a class, may cause skin, eye, and respiratory irritation.[2] Therefore, it is crucial to handle this compound with appropriate precautions to minimize exposure.

Key Hazards to Consider:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection - Chemical-resistant gloves (e.g., Nitrile rubber). - A chemically resistant lab coat or apron. - Closed-toe shoes.[2]Prevents skin contact, which can lead to irritation or absorption of the chemical. Ensure gloves are appropriate for the specific solvents being used.
Respiratory Protection - Use in a well-ventilated area or a chemical fume hood. - If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][3]Minimizes the inhalation of airborne powder, which can cause respiratory tract irritation. For high-concentration exposures, a self-contained breathing apparatus (SCBA) may be necessary.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will mitigate risks. This protocol outlines the essential steps for a standard laboratory procedure.

1. Preparation:

  • Consult the SDS: Always review the most current SDS for the specific chemical you are using.

  • Work Area Setup: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] The work surface should be covered with absorbent bench paper.

  • Gather Materials: Ensure all necessary equipment, including weighing papers, spatulas, and reaction vessels, are clean and readily accessible within the fume hood.

2. Weighing and Transfer:

  • Don Appropriate PPE: Before handling the compound, put on all the required personal protective equipment as outlined in the table above.

  • Minimize Dust: To prevent the generation of airborne dust, handle the solid material carefully. Avoid pouring the powder directly from the bottle. Instead, use a spatula to transfer small amounts.

  • Containment: Keep the container of this compound closed when not in use.

3. Experimental Procedures:

  • Perform Reactions in a Fume Hood: All experimental manipulations should be carried out within the fume hood with the sash at the lowest practical height.[2]

  • Avoid Contamination: Use clean glassware and equipment to prevent cross-contamination.

4. Post-Procedure Cleanup:

  • Decontaminate: Clean all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent to rinse glassware, and collect the rinsate as hazardous waste.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • This compound is a halogenated organic compound.[4]

  • All waste containing this chemical, including excess material, reaction byproducts, and contaminated items (e.g., gloves, weighing paper, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[4][5]

  • Crucially, do not mix halogenated waste with non-halogenated organic waste. [5][6]

Container Management:

  • Use a clearly labeled, leak-proof container for halogenated waste.

  • Keep the waste container securely closed when not in use.[5]

  • Store the waste container in a designated and well-ventilated satellite accumulation area.

Disposal Procedure:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the halogenated waste container.

Experimental Workflow

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Consult SDS and Perform Risk Assessment prep2 Set Up in Chemical Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh and Transfer (Minimize Dust) prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Equipment and Work Area handling2->cleanup1 cleanup2 Segregate Halogenated Waste cleanup1->cleanup2 cleanup3 Dispose of Waste via EHS cleanup2->cleanup3 safety1 Emergency Eyewash and Shower Accessible safety2 Spill Kit Available

Caption: Step-by-step workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.